Capnine

Catalog No.
S602274
CAS No.
76187-10-5
M.F
C17H37NO4S
M. Wt
351.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Capnine

CAS Number

76187-10-5

Product Name

Capnine

IUPAC Name

2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid

Molecular Formula

C17H37NO4S

Molecular Weight

351.5 g/mol

InChI

InChI=1S/C17H37NO4S/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(19)16(18)14-23(20,21)22/h15-17,19H,3-14,18H2,1-2H3,(H,20,21,22)

InChI Key

XMTQSVIYISYLNK-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)N)O

Synonyms

2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid, capnine

Canonical SMILES

CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)N)O

2-Amino-3-hydroxy-15-methyl-1-hexadecanesulfonic acid is an organosulfonic acid.

Biosynthetic Pathway of Capnine

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of capnine involves a three-step pathway with dedicated enzymes, as recently characterized [1].

G OPS O-Phospho-L-Serine CapA CapA (Cysteate Synthase) OPS->CapA Sulfite Sulfite Sulfite->CapA Cysteate Cysteate CapB CapB (Cysteate-Fatty Acyltransferase) Cysteate->CapB FattyAcylCoA 13-methyl-myristoyl-CoA FattyAcylCoA->CapB Dehydrothis compound Dehydrothis compound CapC CapC (Dehydrothis compound Reductase) Dehydrothis compound->CapC This compound This compound CapA->Cysteate Condensation CapB->Dehydrothis compound N-Acylation & Decarboxylation CapC->this compound NAD(P)H-dependent Reduction

Diagram of the this compound biosynthetic pathway, highlighting the key substrates, enzymes, and products.

Proposed Mechanism of Immune Evasion

A key proposed biological function of this compound, beyond its role in bacterial motility, is the modulation of the human host's immune response. Molecular modeling studies suggest that this compound can act as a potent antagonist of the Vitamin D Receptor (VDR) [2].

The VDR is a nuclear receptor responsible for transcribing genes for antimicrobial peptides (AMPs), such as LL-37 and certain defensins, which are crucial for innate immunity [2]. By binding to the VDR's ligand pocket with high affinity (in the nanomolar range), this compound is hypothesized to block the transcription of these AMPs [2]. This would allow bacterial pathogens to persist within human phagocytes (e.g., monocytes, macrophages) by disarming a critical host defense mechanism [2].

G cluster_normal Normal VDR Activation cluster_inhibition Inhibition by this compound This compound This compound BlockedVDR VDR this compound Complex This compound->BlockedVDR Binds as Antagonist VDR Vitamin D Receptor (VDR) DNA Target Gene DNA (e.g., for LL-37) AMPs Antimicrobial Peptides (AMPs) LL-37, Defensins DNA->AMPs Transcription ActiveVDR Activated VDR Complex ActiveVDR->DNA Binds BlockedVDR->DNA No Transcription

Proposed mechanism of immune evasion where this compound binds to and inhibits the Vitamin D Receptor (VDR), blocking antimicrobial peptide production [2].

Techniques for Studying this compound

For researchers aiming to study this compound, the following table outlines key experimental approaches derived from the literature.

Experimental Objective Suggested Methodologies & Key Details
Identify Biosynthetic Enzymes Gene Homology Search: Identify capA, capB, capC homologs in Bacteroidetes genomes [1].

| Characterize Enzyme Function (in vitro) | Cysteate Synthase (CapA) Assay: Monitor cysteate formation from O-phospho-L-serine and sulfite [1]. Acyltransferase (CapB) Assay: Measure dehydrothis compound formation from cysteate and 13-methyl-myristoyl-CoA [1]. Reductase (CapC) Assay: Track NAD(P)H consumption to confirm reduction of dehydrothis compound to this compound [1]. | | Study Host-Pathogen Interaction | Molecular Modeling & Docking: Use software (e.g., AutoDock) to simulate this compound binding to human VDR [2]. Cell-Based Reporter Assays: Transfert cells with a VDR-responsive luciferase reporter construct; measure transcriptional activity after exposure to purified this compound or bacterial supernatant [2]. qPCR/ELISA: Quantify expression and secretion of AMPs (e.g., LL-37) in human immune cells infected with wild-type vs. cap-mutant bacteria [2]. |

Research Relevance and Therapeutic Implications

This compound's biological activities connect it to several important research and potential therapeutic contexts:

  • Bacterial Pathogenesis: Its role in gliding motility and potential for immune suppression makes it a virulence factor of interest in pathogenic Bacteroidetes, including members of the human oral and gut microbiome [1] [2].
  • Chronic Inflammatory Disease: The VDR antagonism mechanism has been proposed as a model to explain the persistence of difficult-to-culture bacteria in chronic idiopathic diseases like Crohn's disease and rheumatoid arthritis [2].
  • Drug Discovery: The this compound biosynthetic pathway offers potential targets (CapA, CapB, CapC) for developing novel anti-infective therapies [1]. Concurrently, disrupting this compound's VDR antagonism could be a strategy to boost innate immunity against persistent bacterial infections [2].

References

Comprehensive Technical Guide: Capnine's Role in Bacterial Membranes and Biosynthetic Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfonolipids and Capnine

Sulfonolipids represent a specialized class of membrane lipids primarily found in bacteria within the phylum Bacteroidetes, with This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) serving as the fundamental structural backbone for these membrane components. These sulfonated lipids are structurally analogous to the sphingolipids prevalent in eukaryotic membranes but are distinguished by the presence of a sulfonate group in place of the hydroxyl group found in sphingosine. This compound and its derivatives, known collectively as capnoids (N-fatty acylated this compound derivatives), are predominantly located in the outer membrane of gliding bacteria within the Bacteroidetes phylum, where they play essential roles in bacterial motility, membrane structure, and potentially in host-pathogen interactions [1] [2].

The discovery and characterization of this compound's biosynthetic pathway represents a significant advancement in bacterial lipid metabolism, revealing evolutionary parallels and divergences between bacterial and eukaryotic lipid synthesis. Recent research has identified the complete biosynthetic pathway for this compound, demonstrating that this sulfonolipid is synthesized through a three-step enzymatic process involving enzymes designated CapA, CapB, and CapC [1]. This pathway is distributed across a wide range of Bacteroidetes bacteria, including environmental species, established pathogens, and commensal bacteria inhabiting the human oral cavity and intestinal microbiome, suggesting that sulfonolipid production represents a fundamental metabolic capability across this bacterial phylum [2].

Table: Fundamental Characteristics of this compound and Sulfonolipids

Characteristic Description
Chemical Name 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate
Class Sulfonolipids
Structural Backbone This compound
Derivatives Capnoids (N-fatty acylated this compound derivatives)
Primary Location Outer membrane of gliding bacteria in phylum Bacteroidetes
Structural Similarity Analogous to eukaryotic sphingolipids
Biological Function Bacterial gliding motility, membrane structure, potential immune modulation

This compound Biosynthesis Pathway

The biosynthesis of this compound follows a three-enzyme pathway that converts basic metabolic precursors into the mature sulfonolipid. This pathway has been comprehensively characterized through biochemical studies of the enzymes isolated from Capnocytophaga ochracea, a pathogenic gliding bacterium, and Ornithobacterium rhinotracheale, an avian pathogen [1]. The pathway initiates with the formation of the sulfonate head group, proceeds through fatty acyl chain conjugation, and concludes with a reductive step that produces the mature this compound molecule ready for incorporation into bacterial membranes or further modification into various capnoids.

The this compound biosynthetic pathway demonstrates both structural parallels and evolutionary distinctions when compared to eukaryotic sphingolipid biosynthesis. While the overall logic of assembling a long-chain base bearing an amine group, a hydroxyl group, and a polar head group is conserved between bacterial sulfonolipids and eukaryotic sphingolipids, the bacterial pathway incorporates unique features, including the utilization of sulfite as a sulfur donor and the employment of enzymes that are evolutionarily distinct from their eukaryotic counterparts despite potential functional similarities [1]. This combination of conserved logic and distinct molecular machinery makes the this compound pathway an attractive target for the development of selective antibacterial agents that would not interfere with host sphingolipid metabolism.

Visual Overview of this compound Biosynthesis

The following diagram illustrates the sequential three-step enzymatic pathway of this compound biosynthesis, highlighting substrate conversion and enzyme involvement at each stage:

G OPS O-Phospho-L-Serine CapA CapA Cysteate Synthase OPS->CapA Substrates Sulfite Sulfite Sulfite->CapA Cysteate Cysteate CapB CapB Cysteate-Fatty Acyl Transferase Cysteate->CapB Substrate FattyAcid 13-methyl-myristoyl-CoA FattyAcid->CapB Co-substrate Dehydrothis compound Dehydrothis compound CapC CapC Dehydrothis compound Reductase Dehydrothis compound->CapC Substrate This compound This compound (2-amino-3-hydroxy-15- methylhexadecane-1-sulfonate) CapA->Cysteate Reaction Product CapB->Dehydrothis compound Reaction Product CapC->this compound Reduction Product

Visual representation of the this compound biosynthetic pathway demonstrating the sequential action of CapA, CapB, and CapC enzymes in converting basic precursors to mature this compound.

Enzymatic Components and Reactions

Table: Enzymatic Components of the this compound Biosynthetic Pathway

Enzyme Reaction Catalyzed Substrates Products Sources
CapA (Cysteate synthase) Sulfonate group transfer O-phospho-L-serine + sulfite Cysteate + phosphate Capnocytophaga ochracea
CapB (Cysteate-C-fatty acyltransferase) Acyl transfer and condensation Cysteate + 13-methyl-myristoyl-CoA Dehydrothis compound + CoA Capnocytophaga ochracea
CapC (Dehydrothis compound reductase) NAD(P)H-dependent reduction Dehydrothis compound + NAD(P)H This compound + NAD(P)+ Ornithobacterium rhinotracheale

The CapA enzyme represents a particularly interesting evolutionary case study, as it is closely related to cystathionine-β-synthase but distantly related to the archaeal cysteate synthase, suggesting potential horizontal gene transfer events or convergent evolution in the development of sulfonate incorporation mechanisms in different microbial domains [1]. This enzyme relationship underscores the metabolic innovation that has occurred in Bacteroidetes bacteria to accommodate sulfonolipid production, potentially contributing to their ecological success in diverse environments, including host-associated niches.

Experimental Characterization Methodologies

Enzyme Assay Protocols

Cysteate Synthase (CapA) Activity Assay: The enzymatic activity of CapA is determined by monitoring the formation of cysteate from O-phospho-L-serine and sulfite. The standard reaction mixture contains 50 mM HEPES buffer (pH 7.5), 1 mM O-phospho-L-serine, 5 mM sodium sulfite, 0.1 mM pyridoxal phosphate, and purified CapA enzyme in a total volume of 100 μL. The reaction is incubated at 37°C for 30 minutes and terminated by the addition of 10 μL of 20% (v/v) trichloroacetic acid. Reaction products are analyzed by high-performance liquid chromatography (HPLC) using a cation-exchange column with UV detection at 215 nm, or alternatively by tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity [1].

Cysteate-Fatty Acyltransferase (CapB) Activity Assay: CapB activity is measured through the detection of dehydrothis compound formation from cysteate and 13-methyl-myristoyl-CoA. The assay mixture consists of 50 mM Tris-HCl buffer (pH 8.0), 0.5 mM cysteate, 0.2 mM 13-methyl-myristoyl-CoA, 5 mM MgCl₂, and purified CapB enzyme in a total volume of 100 μL. After incubation at 37°C for 45 minutes, the reaction is stopped with 100 μL of ice-cold methanol. The formation of dehydrothis compound is quantified using reversed-phase HPLC with fluorescence detection following pre-column derivatization with o-phthalaldehyde, or directly through LC-MS/MS with multiple reaction monitoring for enhanced specificity [1].

Dehydrothis compound Reductase (CapC) Activity Assay: CapC catalytic function is assessed by monitoring the NAD(P)H-dependent reduction of dehydrothis compound to this compound. The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.0), 0.1 mM dehydrothis compound, 0.2 mM NADPH or NADH, and purified CapC enzyme in a final volume of 200 μL. The decrease in absorbance at 340 nm is continuously monitored for 20 minutes using a spectrophotometer to track NAD(P)H oxidation. Alternatively, reaction products can be analyzed by LC-MS to confirm the conversion of dehydrothis compound to this compound [1].

Molecular Modeling and Bioinformatics Approaches

Molecular Dynamics Simulations: The interaction between this compound and potential biological targets has been investigated through computational modeling approaches. For the Vitamin D Receptor (VDR) studies, researchers employed static molecular modeling primarily using AutoDock software to screen potential interactions between this compound and the ligand binding pocket of the VDR. Following initial docking studies, Molecular Dynamics simulations of the human VDR in complex with this compound were performed to confirm complex stability and predict functional consequences of the interaction [3]. These simulations demonstrated that this compound remains stable in the VDR ligand binding pocket and functions as a strong transcriptional antagonist, potentially explaining one mechanism by which this compound-producing bacteria might interfere with host immune responses [3].

Homology Analysis and Bioinformatics: The distribution of this compound biosynthetic capability across bacterial taxa was determined through comprehensive homology analysis of CapA, CapB, and CapC sequences against bacterial genome databases. Close homologs of these enzymes were identified in numerous Bacteroidetes bacteria, including environmental species, established pathogens, and commensals inhabiting the human microbiome [1] [2]. These bioinformatic approaches revealed that the CapA enzyme shares significant sequence similarity with cystathionine-β-synthase but is distantly related to archaeal cysteate synthases, providing insights into the evolutionary origins of the sulfonolipid biosynthetic pathway [1].

Biological Significance and Research Implications

Role in Bacterial Physiology and Pathogenesis

This compound and its derivatives play fundamental roles in the biology and ecology of Bacteroidetes bacteria. These sulfonolipids are essential components of the bacterial outer membrane where they contribute to membrane integrity, fluidity, and potentially to the specific functions associated with gliding motility [1] [2]. This unique form of bacterial movement enables colonization of diverse surfaces and environments, providing competitive advantages in both free-living and host-associated contexts. The presence of this compound in pathogenic species suggests potential contributions to virulence mechanisms, though the exact nature of these contributions requires further elucidation.

Research suggests that this compound may function as a virulence factor through its potential interaction with host signaling systems. Molecular modeling studies indicate that this compound can bind with nanomolar affinity to the ligand binding pocket of the Vitamin D Receptor (VDR), a nuclear receptor that plays a central role in innate immune regulation [3]. Simulation studies demonstrate that this compound remains stable in the VDR ligand binding pocket and functions as a potent transcriptional antagonist [3]. Since the VDR regulates transcription of antimicrobial peptides such as LL-37 and beta-defensins [3], this compound-mediated VDR antagonism could potentially disable a crucial arm of the host immune response, allowing bacterial persistence within phagocytes and other immune cells. This mechanism would represent an evolutionary adaptation for evading host immunity, similar to strategies employed by other persistent pathogens such as Borrelia burgdorferi and Mycobacterium tuberculosis, which have also been shown to downregulate VDR expression [4].

Therapeutic Implications and Future Directions

The characterization of the this compound biosynthetic pathway opens promising avenues for therapeutic intervention against pathogenic Bacteroidetes bacteria. The enzymes CapA, CapB, and CapC represent potential targets for novel selective antibacterial agents that would specifically disrupt sulfonolipid biosynthesis in target pathogens without affecting host lipid metabolism. This selectivity potential is particularly valuable given the escalating crisis of antimicrobial resistance (AMR), which the World Health Organization identifies as one of the top 10 global health threats [5]. With the antibacterial clinical pipeline decreasing from 97 agents in 2023 to only 90 in 2025, and with only 5 of these demonstrating effectiveness against WHO "critical" priority bacteria [6], novel approaches to antibacterial discovery are urgently needed.

Future research directions should include high-throughput screening for inhibitors of the this compound biosynthetic enzymes, structural biology approaches to determine atomic-resolution structures of these enzymes to facilitate structure-based drug design, and in vivo validation of this compound's proposed immunomodulatory functions through controlled infection models. Additionally, further investigation is needed to explore the potential relationship between this compound production and antibiotic tolerance in biofilm communities, as membrane composition alterations frequently contribute to reduced antibiotic penetration and persistence of chronic infections. The development of agents targeting this compound biosynthesis or function could potentially complement existing antibiotic approaches and help address the growing threat of multidrug-resistant bacterial infections [7].

Conclusion

This compound and its derivative sulfonolipids represent fascinating membrane components with significant implications for bacterial physiology, host-pathogen interactions, and potential therapeutic development. The complete elucidation of its biosynthetic pathway—involving the sequential actions of CapA, CapB, and CapC enzymes—provides a foundation for understanding sulfonolipid production in diverse Bacteroidetes bacteria, including important human pathogens and commensals. Experimental characterization of these enzymes through well-established biochemical assays, coupled with computational approaches to understand this compound's potential interactions with host signaling systems, offers a comprehensive framework for continued investigation.

References

The Core Sulfonolipid Biosynthetic Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Sulfonolipids, such as capnine and its N-acylated derivatives (capnoids), are sulfur-containing lipids found primarily in the outer membrane of bacteria from the phylum Bacteroidetes [1]. They are structural and functional analogs of mammalian sphingolipids.

The biosynthesis involves three key enzymes that sequentially construct the sulfonolipid backbone. The table below summarizes the core pathway.

Enzyme Reaction Catalyzed Input Substrates Output Product
Cysteate Synthase (CapA) [1] Sulfite addition O-phospho-L-serine + sulfite [1] Cysteate (3-sulfo-alanine) [1]
Cysteate Fatty Acyltransferase (CapB/SulA) [1] [2] Condensation & decarboxylation Cysteate + Acyl-ACP (e.g., 13-methyl-myristoyl-CoA) [1] [2] 3-Ketothis compound (a dehydrothis compound intermediate) [1] [2]
Dehydrothis compound Reductase (CapC) [1] NAD(P)H-dependent reduction 3-Ketothis compound/dehydrothis compound [1] This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) [1]

The following diagram visualizes this core biosynthetic pathway and its connection to sphingolipid synthesis, highlighting the analogous enzymes and structures.

SulfonolipidPathway cluster_sulfono Sulfonolipid Biosynthesis cluster_sphingo Sphingolipid Biosynthesis (Analogous) OPS O-Phospho-L-Serine CapA CapA Cysteate Synthase OPS->CapA Sulfite Sulfite Sulfite->CapA Cysteate Cysteate CapB CapB/SulA Cysteate Acyltransferase Cysteate->CapB AcylACP Acyl-ACP (e.g., 13-methyl-myristoyl-CoA) AcylACP->CapB Ketothis compound 3-Ketothis compound CapC CapC Dehydrothis compound Reductase Ketothis compound->CapC This compound This compound AcylT Acyltransferase This compound->AcylT Capnoids N-acylated Capnoids CapA->Cysteate CapB->Ketothis compound SPT Serine Palmitoyltransferase (SPT) CapB->SPT Structural & Mechanistic Analogue CapC->this compound AcylT->Capnoids Serine Serine Serine->SPT KDS Ketodihydrosphingosine (KDS) SPT->KDS

Diagram 1. The core sulfonolipid biosynthetic pathway in Bacteroidetes, highlighting its parallelism with sphingolipid synthesis.

A key structural feature is the use of cysteate (a sulfonate-containing amino acid) as a precursor instead of serine, which is used in sphingolipid synthesis. The enzyme CapB (also known as SulA) is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the first committed step, analogous to serine palmitoyltransferase (SPT) in sphingolipid biosynthesis [2]. Its crystal structure has been resolved, revealing a critical lysine residue (Lys281) that walls off the active site, a key difference from SPT that ensures substrate specificity for cysteate over serine [2].

Key Experimental Protocols for Pathway Characterization

The following experimental methodologies are central to elucidating and validating the sulfonolipid biosynthetic pathway.

Method Key Application in Sulfonolipid Research Technical Highlights

| Enzyme Biochemistry [1] [2] | Characterize kinetics & substrate specificity of CapA, CapB/SulA, CapC. | - Recombinant protein expression (e.g., in E. coli) [2].

  • Spectrophotometric assays (e.g., tracking PLP cofactor spectral shifts for SulA) [2].
  • Use of acyl-ACP vs. acyl-CoA donors to determine native substrate [2]. | | Structural Biology (X-ray Crystallography) [2] | Determine 3D atomic structure of enzymes (e.g., SulA). | - Protein purification & crystallization [2].
  • Structure solution (e.g., PDB ID: 7U7H for SulA) reveals active site architecture and mechanistic insights, such as PLP binding and the role of specific residues like Lys281 [2]. | | Metabolomics & Natural Products Isolation [3] | Isolate and structurally elucidate novel sulfonolipids (e.g., RIF-1). | - Large-scale culture & organic extraction (e.g., from 160L of bacterial culture) [3].
  • Bioassay-guided fractionation using a relevant biological readout (e.g., rosette colony induction in S. rosetta) [3].
  • Structural elucidation via High-Resolution Mass Spectrometry (HR-MS) and multi-dimensional NMR (e.g., COSY, HMBC, TOCSY) [3]. |

Functional Role and TLR4 Signaling Mechanism

Beyond their structural role, sulfonolipids are potent immunomodulators. A 2024 study used a biosynthetic enzyme-guided disease correlation approach, analyzing metagenomic data from the Inflammatory Bowel Disease Multi'omics Database (IBDMDB) [4]. This revealed a significant decrease in the abundance of sulfonolipid biosynthetic genes and enzymes in IBD patients compared to healthy individuals [4]. Targeted metabolomics confirmed that sulfonolipid abundance is significantly lower in both IBD patient samples and mouse models of the disease [4].

The molecular mechanism involves Toll-like Receptor 4 (TLR4). Representative sulfonolipids like Sulfobacin A and B act as direct antagonists of TLR4 signaling [4]. They bind to the TLR4 accessory protein MD-2, which is the same co-receptor used by the pro-inflammatory bacterial molecule LPS [4]. By occupying MD-2, sulfonolipids prevent LPS from binding, thereby suppressing LPS-induced inflammation and macrophage M1 polarization [4]. This protective mechanism is summarized in the diagram below.

TLR4Mechanism cluster_healthy Protective State (High SoL) cluster_disease Inflammatory State (Low SoL) SoL Sulfonolipid (SoL) (e.g., Sulfobacin A) MD2 MD-2 SoL->MD2 Binds LPS Lipopolysaccharide (LPS) LPS->MD2 Binds & Displaces (If SoL low) TLR4 TLR4 MD2->TLR4 Constitutive SoL_MD2 SoL/MD-2/TLR4 Complex MD2->SoL_MD2 LPS_MD2 LPS/MD-2/TLR4 Complex MD2->LPS_MD2 TLR4->SoL_MD2 TLR4->LPS_MD2 NoSignal No Inflammatory Signaling SoL_MD2->NoSignal InflammatorySignal Pro-Inflammatory Signaling (M1 Polarization) LPS_MD2->InflammatorySignal

Diagram 2. Proposed molecular mechanism of sulfonolipid-mediated suppression of LPS-induced TLR4 inflammation.

Research Implications and Future Directions

The discovery of sulfonolipids as TLR4 antagonists with a protective role in IBD opens several promising research avenues:

  • Therapeutic Potential: Sulfonolipids or their synthetic analogs could be developed as novel anti-inflammatory therapeutics or nutraceuticals for IBD and other conditions involving dysregulated TLR4 signaling [4].
  • Microbiome Biomarker: The abundance of sulfonolipid biosynthetic genes in the gut microbiome could serve as a diagnostic or prognostic biomarker for intestinal health and IBD risk [4].
  • Evolutionary Biology: The role of a bacterial sulfonolipid (RIF-1) in triggering multicellular development in the closest living relatives of animals (Salpingoeca rosetta) suggests that bacterial metabolites may have played a crucial role in the evolution of animal multicellularity [3].

References

capnine in Bacteroidetes outer membrane

Author: Smolecule Technical Support Team. Date: February 2026

The Capnine Biosynthetic Pathway

A 2022 study identified and biochemically characterized the core enzymatic pathway for the biosynthesis of the sulfonolipid this compound in bacteria from the phylum Bacteroidetes [1] [2].

The pathway can be summarized in three key enzymatic steps [1] [2]:

Enzyme Reaction Catalyzed Organisms Studied
CapA (Cysteate synthase) Condenses O-phospho-L-serine and sulfite to form cysteate [1] [2]. Capnocytophaga ochracea
CapB (Cysteate-fatty acyltransferase) Catalyzes the formation of dehydrothis compound from cysteate and a fatty acyl-CoA (e.g., 13-methyl-myristoyl-CoA) [1] [2]. Capnocytophaga ochracea
CapC (Dehydrothis compound reductase) Reduces dehydrothis compound to form the final product, this compound, using NAD(P)H [1] [2]. Ornithobacterium rhinotracheale

The following diagram illustrates this pathway and its relationship to the similar sphingolipid biosynthesis pathway:

G OPS O-Phospho-L-Serine CapA CapA (Cysteate Synthase) OPS->CapA Substrates Sulfite Sulfite Sulfite->CapA Cysteate Cysteate CapB CapB (Cysteate-C-fatty acyltransferase) Cysteate->CapB FattyAcid Fatty Acyl-CoA (e.g., 13-methyl-myristoyl-CoA) FattyAcid->CapB Dehydrothis compound Dehydrothis compound CapC CapC (Dehydrothis compound Reductase) Dehydrothis compound->CapC Sphingolipid Structurally analogous to sphingolipid biosynthesis NADPH NAD(P)H NADPH->CapC This compound This compound CapA->Cysteate CapB->Dehydrothis compound CapC->this compound

Diagram 1: The biosynthetic pathway of this compound, highlighting the three key enzymes (CapA, CapB, CapC) and their substrates and products. The pathway is structurally analogous to sphingolipid biosynthesis [1].

Biological Role and Significance

This compound and its N-fatty acylated derivatives (capnoids) are sulfonolipids specifically found in the outer membrane of gliding bacteria within the Bacteroidetes phylum [1] [2].

  • Function in Motility: These sulfonolipids have been demonstrated to play a critical role in the unique gliding motility of these bacteria [1] [2].
  • Widespread Presence: Homologs of the CapA, CapB, and CapC enzymes are found in a wide range of Bacteroidetes, including environmental bacteria, known pathogens, and commensal bacteria that are part of the human oral and intestinal microbiome. This suggests that the ability to produce this compound and related sulfonolipids is a common feature among many members of this phylum [1] [2].

Research Implications and Next Steps

The elucidation of this pathway provides a direct target for further investigation. Researchers can now look for the presence and expression of the capA, capB, and capC genes in different Bacteroidetes species to better understand the distribution and specific function of sulfonolipids in their physiology and pathogenicity.

To build a more complete document, I suggest you:

  • Consult Specialized Databases: Search for the genes capA, capB, and capC in genomic databases like NCBI Gene to find specific sequence information and genomic contexts.
  • Review Older Foundational Literature: While the 2022 paper defines the pathway, earlier studies on gliding motility or the outer membrane composition of Bacteroidetes (e.g., Flavobacterium, Cytophaga) may provide additional physiological context.
  • Explore Related Pathways: Investigating the well-characterized sphingolipid biosynthesis pathway in eukaryotes can offer valuable comparative insights, as the pathways are structurally similar [1].

References

Capnine Biochemistry and Function

Author: Smolecule Technical Support Team. Date: February 2026

Capnine is a sulfonolipid found in the outer membrane of gliding bacteria within the phylum Bacteroidetes and is crucial for their unique gliding motility [1]. Structurally, it is analogous to sphingolipids and serves as the precursor for N-fatty acylated derivatives known as capnoids [1].

The table below summarizes its core characteristics:

Attribute Description
Chemical Name 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate [1]
Organisms Gliding bacteria in phylum Bacteroidetes (e.g., Capnocytophaga ochracea, Ornithobacterium rhinotracheale), including environmental, pathogenic, and human microbiome bacteria [1]
Biological Role Component of the outer membrane; essential for gliding motility [1]
Structural Analogue Sphingolipids [1]

Biosynthetic Pathway of this compound

Research has identified and characterized the core biosynthetic pathway for this compound, which involves three key enzymes [1]:

  • CapA (Cysteate synthase): Catalyzes the formation of cysteate from O-phospho-L-serine and sulfite [1].
  • CapB (Cysteate-N-fatty acyltransferase): Catalyzes the transfer of a fatty acyl group (e.g., 13-methyl-myristoyl-CoA) to cysteate, forming dehydrothis compound [1].
  • CapC (NAD(P)H-dependent dehydrothis compound reductase): Reduces dehydrothis compound to form the final product, This compound [1].

This pathway is outlined in the following diagram:

CapnineBiosynthesis This compound Biosynthetic Pathway OPS O-Phospho-L-Serine Cysteate Cysteate OPS->Cysteate CapA (Cysteate Synthase) Sulfite Sulfite Sulfite->Cysteate CapA (Cysteate Synthase) Dehydrothis compound Dehydrothis compound Cysteate->Dehydrothis compound CapB (Cysteate-N-fatty acyltransferase) FattyAcylCoA 13-methyl-myristoyl-CoA FattyAcylCoA->Dehydrothis compound CapB (Cysteate-N-fatty acyltransferase) This compound This compound (2-amino-3-hydroxy-15- methylhexadecane-1-sulfonate) Dehydrothis compound->this compound CapC (Dehydrothis compound Reductase)

The diagram illustrates the three-enzyme pathway for this compound biosynthesis, from precursor molecules to the final sulfonolipid.

Research Context and Methodologies

While detailed, step-by-step protocols were not available in the search results, the biochemical characterization of the Cap enzymes provides a methodological framework.

  • Enzyme Identification: Homologues of CapA, CapB, and CapC are present in many Bacteroidetes bacteria. Researchers can identify these genes in bacterial genomes through sequence homology searches [1].
  • Biochemical Characterization: The function of these enzymes was confirmed through in vitro assays:
    • CapA Activity: Measured by monitoring cysteate formation from O-phospho-L-serine and sulfite [1].
    • CapB Activity: Assessed by detecting the formation of dehydrothis compound from cysteate and a fatty acyl-CoA (13-methyl-myristoyl-CoA) [1].
    • CapC Activity: Determined by monitoring the NAD(P)H-dependent reduction of dehydrothis compound to this compound [1].

Important Note on Naming

Be aware that the term "caprine" typically refers to organisms or compounds related to goats (genus Capra). The search results included studies on "caprine bactenecins," which are antimicrobial peptides from goat leukocytes and are not related to the bacterial sulfonolipid This compound [2]. Please exercise caution to avoid confusion between these distinct entities.

References

Comprehensive Application Notes and Protocols for Analysis of Capnine and Sulfonolipids in Bacterial Membranes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfonolipids in Bacterial Membranes

Sulfonolipids, particularly capnine (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) and its N-fatty acylated derivatives (capnoids), represent an important class of membrane lipids primarily found in gliding bacteria within the phylum Bacteroidetes. These structurally unique lipids share structural similarities with sphingolipids in eukaryotic systems and are predominantly localized in the outer membrane of bacteria, where they play crucial roles in bacterial motility, membrane integrity, and host-pathogen interactions. The discovery of the complete biosynthetic pathway for this compound in 2022 has opened new avenues for research into its functional significance and potential applications in combating bacterial infections.

The presence of this compound and capnoids extends beyond environmental isolates to include significant human pathogens such as Capnocytophaga ochracea and Ornithobacterium rhinotracheale, suggesting these sulfonolipids may contribute to virulence mechanisms and immune evasion strategies. Recent studies have highlighted their importance in the unique gliding motility of Bacteroidetes bacteria, a form of surface-associated movement essential for colonization and pathogenesis. Furthermore, the widespread distribution of this compound biosynthesis genes across diverse bacterial species, including those inhabiting the human oral and intestinal microbiome, indicates fundamental physiological roles that warrant comprehensive investigation [1].

For researchers in pharmaceutical development, understanding this compound biosynthesis and function offers promising opportunities for novel antibacterial strategies. The enzymes involved in this compound production represent potential drug targets for combating infections caused by pathogenic Bacteroidetes species. Additionally, the structural uniqueness of sulfonolipids may facilitate the development of specific diagnostic markers for detecting and identifying these bacteria in clinical samples. These application notes provide detailed methodologies for studying this compound biosynthesis, isolation, and functional characterization to support research in microbiology, infectious disease, and drug discovery.

This compound Biosynthesis Pathway

Enzymatic Pathway and Genetic Basis

The biosynthetic pathway for this compound has been elucidated through recent studies of Capnocytophaga ochracea and Ornithobacterium rhinotracheale, revealing three key enzymes that catalyze the sequential production of this sulfonolipid. The pathway initiates with cysteate synthase (CapA), which catalyzes the formation of cysteate from O-phospho-L-serine and sulfite. This represents the sulfonation step that introduces the characteristic sulfonate group into the growing molecule. CapA belongs to the cystathionine-β-synthase family but is evolutionarily distinct from archaeal cysteate synthases, indicating potential structural and functional differences that may be exploited for selective inhibition.

The second step involves cysteate-C-fatty acyltransferase (CapB), which catalyzes the transfer of a fatty acyl group to cysteate, forming dehydrothis compound. Research indicates that CapB specifically utilizes 13-methyl-myristoyl-CoA as the fatty acyl donor in C. ochracea, suggesting substrate specificity that may vary between bacterial species. The final reductive step is mediated by NAD(P)H-dependent dehydrothis compound reductase (CapC), which converts dehydrothis compound to the mature this compound molecule. This three-step pathway represents a streamlined biosynthetic route distinct from yet analogous to eukaryotic sphingolipid biosynthesis [1].

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Gene Reaction Catalyzed Cofactors/Substrates Source Organism
Cysteate synthase capA Formation of cysteate from O-phospho-L-serine and sulfite O-phospho-L-serine, sulfite Capnocytophaga ochracea
Cysteate-C-fatty acyltransferase capB Transfer of fatty acyl group to cysteate Cysteate, 13-methyl-myristoyl-CoA Capnocytophaga ochracea
Dehydrothis compound reductase capC Reduction of dehydrothis compound to this compound NAD(P)H Ornithobacterium rhinotracheale
Pathway Regulation and Conservation

The genetic organization of the this compound biosynthetic cluster appears to be well-conserved across numerous Bacteroidetes species, with close homologs of CapA, CapB, and CapC identified in environmental, pathogenic, and human microbiome-associated bacteria. This widespread conservation suggests an essential physiological role for sulfonolipids in these organisms. Notably, CapA exists as an isozyme of archaeal cysteate synthase, indicating potential evolutionary divergence and functional specialization within different domains of life.

Regulatory mechanisms governing this compound biosynthesis remain an active area of investigation, though preliminary evidence suggests potential coordination with membrane biogenesis and environmental adaptation responses. The availability of sulfite and specific fatty acyl-CoA precursors may represent metabolic control points that influence flux through the pathway. Understanding these regulatory networks is crucial for developing strategies to modulate this compound production in pathogenic bacteria, potentially compromising their membrane integrity or virulence attributes [1].

G This compound Biosynthetic Pathway OPS O-Phospho-L-serine CapA CapA Cysteate synthase OPS->CapA Sulfite Sulfite Sulfite->CapA Cysteate Cysteate CapB CapB Cysteate-C-fatty acyltransferase Cysteate->CapB Fattyacyl 13-methyl-myristoyl-CoA Fattyacyl->CapB Dehydro Dehydrothis compound CapC CapC Dehydrothis compound reductase Dehydro->CapC This compound This compound CapA->Cysteate CapB->Dehydro CapC->this compound NADPH NAD(P)H NADPH->CapC

Extraction and Isolation Protocols

Bacterial Culture and Membrane Preparation

Optimal bacterial growth conditions vary depending on the specific Bacteroidetes species being investigated. For Capnocytophaga ochracea, brain heart infusion (BHI) broth supplemented with hemin and vitamin K1 under anaerobic conditions typically yields robust growth and this compound production. Cultures should be harvested during late-logarithmic phase (typically 16-24 hours) when sulfonolipid production is maximal. Cell pellets are obtained by centrifugation at 10,000 × g for 15 minutes at 4°C and washed twice with phosphate-buffered saline (PBS) to remove residual media components.

Membrane isolation begins with cell disruption using either French press (1,000-1,500 psi for 2-3 passes), sonication (50% duty cycle for 5-10 minutes on ice), or bead beating (3-5 cycles of 30 seconds with 1-minute rest on ice). Unbroken cells and debris are removed by low-speed centrifugation (5,000 × g for 10 minutes at 4°C), and the membrane fraction is subsequently collected by ultracentrifugation at 150,000 × g for 60 minutes at 4°C. The resulting membrane pellet can be resuspended in appropriate buffer for immediate extraction or stored at -80°C under nitrogen atmosphere to prevent lipid oxidation [1].

Sulfonolipid Extraction Techniques

The Folch method provides a reliable approach for this compound extraction, utilizing chloroform:methanol (2:1, v/v) at a ratio of 20:1 (v/w) relative to the membrane pellet weight. After vigorous vortexing and incubation with shaking at room temperature for 1 hour, the mixture is centrifuged at 3,000 × g for 10 minutes to separate phases. The organic phase is carefully collected, and the aqueous phase is re-extracted with fresh chloroform:methanol mixture. Combined organic extracts are evaporated under nitrogen stream and reconstituted in a small volume of chloroform:methanol (2:1) for further purification.

For enhanced recovery of the polar sulfonolipids, a modified Bligh-Dyer extraction may be employed, particularly when dealing with small sample sizes. This method utilizes chloroform:methanol:water (1:2:0.8, v/v/v) for the initial extraction, followed by phase separation through the addition of chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water). The resulting lower chloroform phase contains the lipid constituents, including this compound and capnoids. Extraction efficiency should be monitored using internal standards such as deuterated fatty acids or synthetic sulfonolipid analogs when available [1].

Analytical Methodologies

Separation and Detection Techniques

Thin-layer chromatography (TLC) provides a rapid, cost-effective method for initial screening of sulfonolipid extracts. Silica gel 60 plates with concentration zone are recommended, with development using chloroform:methanol:water (65:25:4, v/v/v) or chloroform:methanol:acetic acid (65:25:10, v/v/v). This compound and capnoids can be visualized using ninhydrin reagent (0.2% in ethanol) for detection of the free amino group, producing purple spots after heating at 100°C for 5-10 minutes. Alternatively, Dittmer-Lester reagent specifically detects phospholipids and sulfonolipids through their phosphate and sulfate moieties.

For more precise separation and quantification, high-performance liquid chromatography (HPLC) coupled with various detection methods offers superior resolution. Normal-phase chromatography using silica columns (e.g., Waters μPorasil, 3.9 × 300 mm) with isocratic elution using chloroform:methanol:ammonium hydroxide (80:19.5:0.5, v/v/v) effectively separates this compound from complex lipid mixtures. Reverse-phase C18 columns (e.g., Phenomenex Luna, 4.6 × 250 mm) with gradient elution from methanol:water (70:30) to methanol:isopropanol (50:50), both containing 5 mM ammonium acetate, can resolve different capnoid species based on their fatty acyl chains. Detection is typically achieved through evaporative light scattering (ELSD) or charged aerosol detection (CAD) for universal lipid detection, or mass spectrometry for specific identification [1].

Structural Characterization Methods

Mass spectrometry represents the most powerful tool for structural characterization of this compound and related sulfonolipids. Electrospray ionization (ESI) in negative ion mode typically produces [M-H]- ions for this compound (theoretical m/z 364.2) and capnoids (m/z varying by fatty acyl composition). Tandem mass spectrometry (MS/MS) with collision-induced dissociation reveals characteristic fragment ions including m/z 282 (loss of SO3), m/z 264 (further loss of H2O), and m/z 80 (SO3-). For capnoids, additional fragments corresponding to the fatty acyl chain help determine acyl composition and branching patterns.

Nuclear magnetic resonance (NMR) spectroscopy provides complementary structural information, particularly for novel or modified sulfonolipids. 1H NMR in deuterated chloroform:methanol (2:1) reveals characteristic signals including a triplet at approximately 0.88 ppm (terminal methyl), a broad singlet at 1.25 ppm (methylene envelope), and multiple signals between 3.0-4.2 ppm (methine and methylene protons adjacent to functional groups). Two-dimensional techniques such as COSY, TOCSY, and HSQC are invaluable for complete signal assignment and verification of the 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate structure. For quantitative applications, HPLC coupled to tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) provides the highest sensitivity and specificity, with detection limits in the low picomole range [1].

Table 2: Analytical Techniques for this compound Characterization

Technique Application Key Parameters Detection Limits Notes
TLC Initial screening, purity check Silica gel, chloroform:methanol:water (65:25:4) ~100 pmol Ninhydrin visualization
HPLC-ELSD Quantification Normal-phase silica, chloroform:methanol:NH4OH ~1 nmol Universal detection
LC-ESI-MS/MS Structural identification, quantification C18 column, methanol/water with ammonium acetate ~10 pmol MRM for quantification
NMR Complete structural elucidation 1H, 13C, COSY, HSQC in CDCl3:CD3OD ~1 μmol Non-destructive

Functional Analysis Protocols

Membrane Integration and Localization Studies

Understanding the subcellular localization of this compound and capnoids is essential for elucidating their biological functions. Differential membrane fractionation through sucrose density gradient centrifugation effectively separates inner and outer membrane components. Bacterial membranes are first extracted and applied to a discontinuous sucrose gradient (20%, 35%, 50%, 65% w/v in Tris-HCl buffer, pH 7.5) followed by ultracentrifugation at 150,000 × g for 4-16 hours. Fractions are collected and analyzed for this compound content (by LC-MS/MS) and membrane markers (e.g., NADH oxidase for inner membrane, lipopolysaccharide for outer membrane).

Immunofluorescence microscopy provides visual confirmation of this compound localization when coupled with specific antibodies. Polyclonal antibodies against synthetic this compound analogs can be generated in rabbits using keyhole limpet hemocyanin (KLH) conjugates. For immunofluorescence, bacterial cells are fixed with 4% paraformaldehyde for 30 minutes, permeabilized with 0.1% Triton X-100 for 5 minutes (if internal epitopes are targeted), and incubated with primary anti-capnine antibody (1:100-1:500 dilution) followed by fluorophore-conjugated secondary antibody (1:1000 dilution). Counterstaining with membrane-specific dyes such as FM4-64 or Nile red helps confirm localization patterns [1] [2].

Gliding Motility Assays

The role of this compound in bacterial gliding motility can be assessed through specialized agar plate assays and microscopic tracking. For plate-based assays, bacteria are spotted onto appropriate agar media (e.g., CYE for Flavobacterium species) and incubated until colony spreading is evident (typically 3-7 days). The colony diameter and morphology are documented daily, with this compound-deficient mutants typically showing reduced spreading compared to wild-type strains.

For single-cell tracking, bacteria are inoculated onto agar pads (1.5% agar in appropriate media) and imaged using time-lapse microscopy at 30-second to 5-minute intervals for 2-4 hours. Cell movement is tracked using software such as ImageJ with TrackMate plugin or custom MATLAB scripts, calculating parameters including speed, persistence, and turning frequency. Isogenic mutants with disruptions in this compound biosynthesis genes (capA, capB, or capC) serve as negative controls, while complementation with functional genes should restore motility. These functional assays directly link this compound production to the unique gliding behavior of Bacteroidetes bacteria [1].

Applications in Drug Development and Biotechnology

Therapeutic Targeting Strategies

The essential role of this compound in bacterial motility and potentially in virulence makes its biosynthetic pathway an attractive target for novel antimicrobial agents. Enzyme inhibitors targeting CapA, CapB, or CapC could specifically disrupt sulfonolipid production in pathogenic Bacteroidetes without affecting human metabolic pathways, minimizing potential side effects. High-throughput screening assays for this compound biosynthesis inhibitors can be developed using reporter strains or enzymatic assays with purified proteins.

For CapA (cysteate synthase), a coupled enzyme assay monitoring sulfite consumption or cysteate production provides a robust screening platform. The reaction mixture containing O-phospho-L-serine, sulfite, and purified CapA in appropriate buffer is incubated with test compounds, with sulfite depletion measured using fuchsin reagent (absorbance at 540 nm) or cysteate production detected via ninhydrin reaction. For CapB (acyltransferase), a fluorescent-based assay using BODIPY-labeled fatty acyl-CoA analogs allows real-time monitoring of transfer activity. Inhibition of CapC (reductase) can be assessed through the decrease in NAD(P)H consumption measured at 340 nm. Hit compounds from these screens can be optimized for potency, selectivity, and pharmacokinetic properties as potential therapeutic agents [1].

Diagnostic and Biotechnological Applications

The species-specific variations in this compound structure, particularly in the fatty acyl components of capnoids, offer potential for diagnostic applications. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry profiling of bacterial sulfonolipids may provide complementary data for species identification, particularly for closely related pathogens that are difficult to distinguish genetically. Sample preparation involves simple lipid extraction from bacterial colonies followed by mixing with appropriate matrix (e.g., 2,5-dihydroxybenzoic acid for negative ion mode).

In biotechnology, the unique properties of sulfonolipids suggest potential applications as biosurfactants or membrane stabilizers. This compound derivatives can be produced through fermentation of appropriate Bacteroidetes strains or via enzymatic synthesis using purified biosynthetic enzymes. The sulfonate group provides strong hydrophilicity balanced by the hydrophobic alkyl chain, creating amphiphilic character suitable for emulsification applications. Furthermore, the ability of this compound to integrate into bacterial membranes suggests potential use in drug delivery systems for enhancing antibiotic penetration through bacterial envelopes. These diverse applications highlight the broad utility of this compound beyond its fundamental biological roles in bacteria [1] [2].

Conclusion

The study of this compound and sulfonolipids in bacterial membranes represents a rapidly advancing field with significant implications for basic microbiology and applied drug development. The protocols outlined in these application notes provide comprehensive methodologies for investigating the biosynthesis, structure, and function of these unique lipids. As research continues to elucidate the diverse roles of sulfonolipids in bacterial physiology and host-microbe interactions, new opportunities will emerge for therapeutic intervention and biotechnological exploitation. Researchers are encouraged to adapt these protocols to their specific experimental systems and to explore innovative approaches for manipulating sulfonolipid metabolism in bacteria of medical and industrial relevance.

References

Mass Spectrometry for Captopril Analysis: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Challenges and Strategic Approaches

The analysis of captopril in biological samples presents specific challenges that require strategic methodological approaches. The table below summarizes the primary challenges and corresponding analytical solutions implemented in mass spectrometric methods.

Table 1: Key Analytical Challenges and Strategic Solutions for Captopril Analysis

Analytical Challenge Impact on Analysis Strategic Solution
Low molecular weight (217.28 g/mol) [1] Potential interference from matrix background High-resolution MS/MS with specific transitions
Presence of free thiol group [2] Oxidation and instability in biofluids Derivatization or stable isotope-labeled IS
Polar nature Poor retention in reverse-phase chromatography Ion-pairing chromatography or HILIC
Endogenous interferences in plasma/urine Reduced sensitivity & selectivity Selective sample preparation (SPE, LLE)

Detailed Experimental Protocols

SALDI-MS Method for Urine Analysis (Chen et al.)

This protocol uses 4-mercaptobenzoic acid-capped gold nanoparticles (4-MBA-Au NPs) as an internal standard for Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) [3].

Sample Preparation Protocol:
  • Urine Sample Pre-treatment: Centrifuge human urine samples at 10,000 × g for 10 minutes to remove particulate matter.
  • Internal Standard Addition: Mix 10 μL of prepared urine supernatant with 10 μL of 4-MBA-Au NPs (250 μM as internal standard) and 80 μL of deionized water.
  • Sample Deposition: Apply 1 μL of the mixture directly onto a MALDI plate and allow to air dry at room temperature.
SALDI-MS Analysis Conditions:
  • Laser Source: Nitrogen laser (337 nm)
  • Operation Mode: Linear positive ion mode
  • Mass Analyzer: Time-of-flight (TOF)
  • Acquisition Mass Range: m/z 100-500
  • Target Masses: Captopril at m/z 218.1 [M+H]⁺; Internal standard monitoring at m/z 155.0 [4-MBA+H]⁺
Method Validation Parameters:
  • Linear Range: 2.5–25 μM
  • Limit of Detection (LOD): 1.0 μM (S/N=3)
  • Precision: Spot-to-spot variation improved from 26% to 9% with internal standard implementation [3]
LC-MS/MS Method for Plasma Analysis

This protocol describes a validated LC-MS/MS method for simultaneous determination of captopril with other cardiovascular drugs in human plasma [4].

Sample Preparation (Liquid-Liquid Extraction):
  • Plasma Aliquot: Use 500 μL of human plasma sample.
  • Internal Standards: Add appropriate isotopically labeled internal standards for captopril.
  • Extraction Solvent: Add 3 mL of tert-butyl methyl ether.
  • Extraction Procedure:
    • Vortex mix for 2 minutes
    • Centrifuge at 4000 × g for 10 minutes at 4°C
    • Transfer organic layer to a clean tube
    • Evaporate to dryness under gentle nitrogen stream at 40°C
  • Reconstitution: Reconstitute residue in 100 μL of mobile phase and vortex for 30 seconds.
LC-MS/MS Analysis Conditions:
  • Chromatography:

    • Column: X-terra MS C18 (4.6 × 50 mm, 3.5 μm)
    • Mobile Phase: Acetonitrile-0.1% formic acid (70:30, v/v) specifically for captopril determination
    • Flow Rate: 0.5 mL/min
    • Injection Volume: 10 μL [4]
  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive mode
    • Detection: Multiple reaction monitoring (MRM)
    • Ion Transitions: Optimize for captopril-specific transition (218.1 → fragment ions)
Method Validation Parameters:
  • Linear Range: 50.0–4,500.0 ng/mL for captopril
  • Lower Limit of Quantification (LLOQ): 50.0 ng/mL
  • Recovery: High recovery percentages demonstrating bioanalytical applicability [4]
GC-MS Method for Plasma Analysis

This protocol utilizes solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry for highly sensitive determination of captopril in human plasma [5].

Sample Preparation (Solid-Phase Extraction):
  • Plasma Pre-treatment: Mix 1 mL of human plasma with internal standard (thiosalicylic acid).
  • Derivatization: Perform appropriate derivatization to enhance volatility and detectability.
  • SPE Procedure:
    • Condition SPE cartridge (C18 or appropriate phase) with methanol and water
    • Load plasma sample
    • Wash with water or mild solvent to remove interferences
    • Elute with stronger solvent (e.g., methanol or acetonitrile)
  • Concentration: Evaporate eluent under nitrogen and reconstitute in appropriate injection solvent.
GC-MS Analysis Conditions:
  • Chromatography:

    • Column: Appropriate fused silica capillary column
    • Oven Program: Optimized temperature gradient for captopril separation
    • Carrier Gas: Helium at constant flow rate
  • Mass Spectrometry:

    • Ionization: Electron impact (EI) or chemical ionization (CI)
    • Detection Mode: Selected ion monitoring (SIM) for specific captopril ions
Method Validation Parameters:
  • Linear Range: 1–160 ng/mL
  • Limit of Quantification (LOQ): 0.5 ng/mL (S/N>5)
  • Precision: Coefficient of variation <10% for within and between assay [5]
  • Recovery: >98% for captopril, >99% for internal standard

Comparative Method Performance Data

The table below provides a comprehensive comparison of the key performance characteristics of the three mass spectrometric methods discussed.

Table 2: Comparative Performance of Mass Spectrometric Methods for Captopril Analysis

Parameter SALDI-MS [3] LC-MS/MS [4] GC-MS [5]
Application Matrix Human urine Human plasma Human plasma
Linear Range 2.5–25 μM 50.0–4,500.0 ng/mL 1–160 ng/mL
LOD/LOQ LOD: 1.0 μM LLOQ: 50.0 ng/mL LOQ: 0.5 ng/mL
Precision (CV%) 9% (with IS) Acceptable per FDA guidelines <10%
Sample Preparation Minimal (dilution) Liquid-liquid extraction Solid-phase extraction
Analysis Time Rapid (minimal prep) Moderate (extraction required) Longer (derivatization)
Key Advantage Simplicity; no separation High throughput; specificity High sensitivity

Workflow Visualization

The following diagram illustrates the complete experimental workflow for captopril analysis using the three mass spectrometric approaches, highlighting the parallel paths for different methodologies.

CaptoprilAnalysisWorkflow cluster_prep Sample Preparation Stage cluster_methods Analytical Separation & Detection cluster_processing Data Analysis & Quantification start Biological Sample (Plasma/Urine) prep Sample Preparation start->prep is Internal Standard Addition prep->is lcms LC-MS/MS Analysis is->lcms Plasma saldi SALDI-MS Analysis is->saldi Urine gcms GC-MS Analysis is->gcms Plasma quant Quantitative Analysis lcms->quant spec1 Linear Range: 50-4500 ng/mL Matrix: Plasma lcms->spec1 saldi->quant spec2 Linear Range: 2.5-25 µM Matrix: Urine saldi->spec2 gcms->quant spec3 Linear Range: 1-160 ng/mL Matrix: Plasma gcms->spec3 results Final Concentration Results quant->results

Diagram 1: Comprehensive workflow for captopril analysis using mass spectrometric techniques showing parallel methodological approaches.

Critical Implementation Considerations

Matrix Effects and Selectivity
  • Plasma vs. Urine: Plasma methods require more extensive sample preparation due to complex matrix, while urine analysis can utilize simpler dilution approaches [4] [3].
  • Selectivity: MRM in LC-MS/MS provides highest specificity; SALDI-MS requires careful internal standardization to address matrix effects [4] [3].
Stability Considerations
  • Thiol Protection: Captopril's thiol group necessitates careful handling to prevent oxidation; use of antioxidants in sample preparation is recommended.
  • Storage Conditions: Store samples at -80°C and minimize freeze-thaw cycles to maintain analyte stability.
Internal Standard Selection
  • Stable Isotope-Labeled IS: Ideal for LC-MS/MS to compensate for matrix effects and recovery variations.
  • Structural Analogs: 4-MBA-Au NPs effectively function as IS in SALDI-MS by normalizing laser desorption/ionization variations [3].
  • Traditional IS: Thiosalicylic acid provides reliable performance in GC-MS methods [5].

Conclusion

The mass spectrometric methods presented provide robust analytical platforms for captopril quantification in biological matrices. The choice of method depends on specific application requirements:

  • SALDI-MS offers rapid analysis with minimal sample preparation, ideal for high-throughput urine screening [3].
  • LC-MS/MS provides the gold standard for plasma analysis with excellent sensitivity and specificity, suitable for pharmacokinetic studies [4].
  • GC-MS delivers exceptional sensitivity for low-concentration determinations in plasma, valuable for microdosing studies [5].

Proper method validation following FDA/EMA guidelines is essential for generating reliable data for regulatory submissions. The continuous advancement in mass spectrometry technology promises further improvements in sensitivity, throughput, and application scope for captopril and related compounds analysis.

References

Comprehensive Application Notes and Protocols for the SulA Enzyme in Capnine Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfonolipids and Capnine Biosynthesis

Sulfonolipids represent an unusual class of bacterial lipids primarily found in the outer membranes of Gram-negative bacteria within the phylum Bacteroidetes. These specialized molecules and their deacylated derivative, This compound, are structurally characterized as sulfur analogs of ceramide-1-phosphate and sphingosine-1-phosphate, respectively [1] [2]. The structural similarity between sulfonolipids and sphingolipids has long suggested that their biosynthetic pathways might share common mechanistic features [2]. These intriguing lipids have gained significant research interest due to their diverse biological roles—they support gliding motility in environmental Bacteroidetes, trigger multicellular development in choanoflagellates (the closest living relatives of animals), and remarkably, demonstrate anti-inflammatory properties in mouse models [2]. The potential therapeutic significance of sulfonolipids is further highlighted by research showing that fecal transplantation with commensal sulfonolipid-producing Alistipes species prolonged skin graft survival in mice, suggesting important immunomodulatory functions [2].

The biosynthesis of this compound, the foundational structure of sulfonolipids, involves a carefully coordinated metabolic pathway. Recent research has identified several key enzymes in this pathway: CapA (cysteate synthase), which catalyzes the formation of cysteate from O-phospho-L-serine and sulfite; SulA (cysteate acyl-ACP transferase), which catalyzes the first committed step in this compound formation; and subsequent enzymes that complete the synthesis [3]. The SulA enzyme, originally identified in the human gut commensal bacterium Alistipes finegoldii, represents a crucial enzymatic step in sulfonolipid biosynthesis and serves as a potential regulatory point for modulating sulfonolipid production [1] [2]. Understanding and characterizing this enzyme provides researchers with valuable tools for exploring bacterial metabolism, host-microbiome interactions, and potential therapeutic applications targeting sulfonolipid-mediated processes.

Biological Significance of Sulfonolipids

Sulfonolipids play essential roles in bacterial physiology and host-microbe interactions, with their functions spanning from structural components to signaling molecules:

  • Membrane Integrity: Sulfonolipids are localized to the outer membrane of Bacteroidetes species, where they likely contribute to membrane stability and integrity [2]. Cellular fractionation experiments with the environmental Bacteroidetes Cytophaga johnsonae have confirmed this specific membrane localization, suggesting they may serve structural functions analogous to sphingolipids in eukaryotic membranes [2].

  • Microbial Motility: These specialized lipids support gliding motility in environmental Bacteroidetes, a form of bacterial movement across solid surfaces that requires specialized membrane components [2]. This function highlights the importance of sulfonolipids in bacterial environmental adaptation and colonization.

  • Interkingdom Signaling: Sulfonolipids trigger multicellular development in choanoflagellates, providing a fascinating example of how bacterial metabolites can influence the biology of eukaryotic organisms [2]. This signaling capacity suggests sulfonolipids may participate in complex ecological interactions between bacteria and eukaryotes in diverse environments.

  • Immunomodulation: Perhaps most significantly, sulfonolipids demonstrate anti-inflammatory properties in mouse models, suggesting a role for these lipids in regulating host immune responses [2]. This immunomodulatory function may explain why specific sulfonolipid-producing bacteria such as Alistipes and Odoribacter species appear to have protective effects against inflammatory bowel disease in experimental models [2].

Table 1: Biological Functions of Sulfonolipids in Different Systems

Biological System Sulfonolipid Function Potential Application
Bacterial Membranes Structural component of outer membrane Potential antibiotic targets
Environmental Bacteroidetes Support gliding motility Study of bacterial motility
Choanoflagellates Trigger multicellular development Model for eukaryotic evolution
Mammalian Systems Anti-inflammatory effects Therapeutic development for inflammatory diseases
Gut Microbiome Host immunomodulation Microbiome-based therapies

Comprehensive Biochemical Characterization of SulA

Enzyme Identification and Genetic Basis

The SulA enzyme was identified in Alistipes finegoldii through a bioinformatic analysis that revealed two genes (alfi_1224 and alfi_1465) encoding enzymes belonging to the α-oxoamine synthase (AOS) protein superfamily of PLP-dependent enzymes [2]. The alfi_1224 gene was found to encode a protein within the serine palmitoyltransferase (SPT) subgroup of AOS enzymes, making it a prime candidate for the sulfonolipid condensation reaction [2]. This classification within the SPT subgroup provided crucial initial evidence for its potential role in sulfonolipid biosynthesis, as SPT enzymes catalyze the analogous first step in sphingolipid biosynthesis. Phylogenetic analysis further revealed that the fjoh_2419 gene from Flavobacterium johnsoniae, previously implicated in sulfonolipid synthesis, is a close relative of alfi_1224, confirming the evolutionary conservation of this enzyme across Bacteroidetes [2].

Substrate Specificity and Kinetic Parameters

SulA demonstrates strict substrate specificity, preferentially utilizing acyl-ACP and cysteate (3-sulfo-alanine) as its natural substrates to form 3-ketothis compound [1] [2]. This specificity for acyl-ACP rather than acyl-CoA represents a key distinction from previously characterized enzymes and reflects the physiological relevance of ACP as the primary acyl group carrier in bacterial lipid synthesis [2]. The enzyme exhibits significantly reduced catalytic efficiency with acyl-CoA substrates, indicating that earlier studies using acyl-CoA as a substrate were likely employing a suboptimal substrate analog rather than the physiological substrate [2]. This substrate preference provides important insights for designing appropriate assay conditions when studying SulA activity.

Table 2: Substrate Specificity of SulA Enzyme

Substrate Type Specific Substrate Catalytic Efficiency Physiological Relevance
Acyl Donor Acyl-ACP High Primary physiological substrate
Acyl-CoA Low Poor substrate analog
Amino Acid Cysteate Specific Required for sulfonolipid synthesis
Serine Not utilized Used by SPT in sphingolipid synthesis
Cofactor Requirements and Reaction Mechanism

SulA is dependent on a pyridoxal phosphate (PLP) cofactor for its catalytic activity, which is bound to Lys251 in the active site [1] [2]. The reaction mechanism involves the formation of an external aldimine between the PLP cofactor and the cysteate substrate, followed by condensation with the acyl-ACP substrate [2]. Spectroscopic analysis has demonstrated that the bound PLP cofactor undergoes a characteristic spectral redshift in the presence of cysteate, consistent with the transition from the internal lysine-aldimine complex to the substrate-aldimine complex [1]. This spectral property provides a useful diagnostic tool for monitoring substrate binding and enzyme activity. The overall reaction catalyzed by SulA represents the first committed step in sulfonolipid biosynthesis, making it a potential regulatory point for the entire pathway [1].

Structural Insights into SulA Enzyme

Overall Fold and Active Site Architecture

The crystal structure of SulA reveals that the enzyme adopts the prototypical fold found in bacterial serine palmitoyltransferases (SPTs), forming a structure that envelops the PLP cofactor bound to Lys251 [1] [2]. This structural conservation highlights the evolutionary relationship between the sulfonolipid and sphingolipid biosynthetic pathways, despite their distinct end products. Comparative analysis of SulA and SPT active sites shows they are nearly identical, with one crucial exception: the presence of Lys281 in SulA, which corresponds to an alanine residue in SPT [1]. This single amino acid difference plays a critical role in distinguishing the substrate specificity and catalytic function of SulA compared to SPT enzymes.

Key Active Site Residues and Their Functions

The SulA active site contains several critical residues that mediate its catalytic function:

  • Lys251: This residue forms a covalent bond with the PLP cofactor, creating the essential internal aldimine complex that initiates the catalytic cycle [1] [2]. This interaction is fundamental to the enzyme's mechanism and is conserved across the α-oxoamine synthase family.

  • Lys281: This residue represents the most significant difference between SulA and SPT enzymes [1]. Structural and functional studies have demonstrated that Lys281 plays a crucial structural role in "walling off" the active site from bulk solvent [1]. Site-directed mutagenesis converting Lys281 to alanine (SulA(K281A)) results in a catalytically inactive enzyme that retains the ability to bind cysteate and form the external aldimine, confirming the essential structural role of this residue [1].

Acyl-ACP Binding Surface

Analysis of the SulA structure reveals a pronounced electropositive groove on the protein surface adjacent to the active site entrance [1]. This structural feature provides a complementary landing pad for the electronegative surface of acyl-ACP, facilitating productive binding and orientation of this substrate for catalysis [1]. This specialized binding surface explains SulA's strong preference for acyl-ACP over acyl-CoA substrates and represents an important consideration for enzyme engineering and inhibitor design efforts.

Detailed Experimental Protocols

Enzyme Assay for SulA Activity
5.1.1 Continuous Spectrophotometric Assay

The following protocol describes a continuous spectrophotometric method for monitoring SulA activity in real-time by coupling the reaction to NADPH production [2] [4]:

  • Reaction Principle: The assay couples the production of glucose-6-phosphate from SulA-generated products to NADPH production using glucose-6-phosphate dehydrogenase, enabling continuous monitoring of NADPH formation at 340 nm [4].

  • Reaction Mixture: Prepare 500 μL containing 50 mM HEPES buffer (pH 7.5), 0.1 mM PLP, 5 mM cysteate, 50 μM [14C]16:0-ACP (prepared as described in Fig. S2 of [2]), 2 mM NADP+, 5 U/mL glucose-6-phosphate dehydrogenase, and an appropriate amount of purified SulA enzyme [2].

  • Control Reactions: Include control reactions without cysteate and without enzyme to account for non-specific activity and background signal [2].

  • Kinetic Measurements: Monitor the increase in absorbance at 340 nm (ε = 6220 M-1cm-1 for NADPH) continuously for 10 minutes using a spectrophotometer equipped with a thermostatted cuvette holder maintained at 37°C [4].

  • Initial Rate Calculation: Calculate enzyme activity from the linear portion of the progress curve (typically the first 2-3 minutes) using the molar extinction coefficient for NADPH [4].

5.1.2 Radiometric Discontinuous Assay

For more sensitive detection of SulA activity, particularly with low enzyme concentrations or poor substrates, a radiometric assay can be employed:

  • Reaction Setup: Prepare reactions as described above using [14C]16:0-ACP as the radioactive substrate [2].

  • Sample Processing: At designated time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw 50 μL aliquots and immediately stop the reaction by adding 10 μL of 10% trichloroacetic acid [2].

  • Product Separation: Separate the reaction products using thin-layer chromatography or electrophoretic methods and quantify radioactivity using a scintillation counter or phosphorimager [2].

  • Data Analysis: Calculate product formation rates based on the specific activity of the radioactive substrate and the quantification of product formation over time.

Table 3: Standard Assay Conditions for SulA Characterization

Parameter Standard Condition Alternative Options Purpose
Buffer 50 mM HEPES, pH 7.5 50 mM phosphate buffer, pH 7.5 Optimal enzyme activity
Temperature 37°C 25-45°C for kinetic studies Physiological relevance
PLP Cofactor 0.1 mM 0.05-0.5 mM range for saturation Essential cofactor
Cysteate 5 mM 0.1-10 mM for Km determination Amino acid substrate
Acyl-ACP 50 μM 10-100 μM for kinetic analysis Acyl donor substrate
Protein Purification and Crystallization
5.2.1 Recombinant SulA Expression and Purification
  • Expression System: Express SulA in Escherichia coli BL21(DE3) cells using a pET-based vector containing the alfi_1224 gene [2].

  • Cell Lysis: Resuspend cell pellets in lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 0.1 mM PLP) and lyse by sonication or French press [2].

  • Affinity Chromatography: Purify the recombinant protein using nickel-affinity chromatography, washing with 20 column volumes of lysis buffer containing 25 mM imidazole, and eluting with lysis buffer containing 250 mM imidazole [2].

  • Size Exclusion Chromatography: Further purify the protein using a Superdex 200 column equilibrated with storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.1 mM PLP) [2].

  • Quality Assessment: Verify protein purity by SDS-PAGE and concentrate to 10 mg/mL for crystallization trials using an appropriate concentrator [2].

5.2.2 Crystallization and Structure Determination
  • Crystallization Conditions: Initial crystals can be obtained using the sitting-drop vapor-diffusion method with a reservoir solution containing 0.1 M HEPES pH 7.5, 20% PEG 6000, and 5 mM cysteate [1].

  • Data Collection: Collect X-ray diffraction data at a synchrotron source, cooling crystals to 100 K with appropriate cryoprotection [1].

  • Structure Solution: Solve the structure by molecular replacement using a bacterial SPT structure as a search model, followed by iterative model building and refinement [1].

The following diagram illustrates the complete sulfonolipid biosynthetic pathway, highlighting the role of SulA in the initial step of this compound formation:

G OPS O-Phospho-L-Serine Cysteate Cysteate OPS->Cysteate CapA Cysteate Synthase Sulfite Sulfite Ketothis compound 3-Ketothis compound Cysteate->Ketothis compound SulA Cysteate Acyl-ACP Transferase Acyl_ACP Acyl-ACP Acyl_ACP->Ketothis compound This compound This compound Ketothis compound->this compound Ketoreductase Sulfonolipid Sulfonolipid This compound->Sulfonolipid N-Acylation

Diagram 1: Sulfonolipid biosynthetic pathway in Bacteroidetes, highlighting SulA's role in the first committed step

Site-Directed Mutagenesis Protocol

To investigate the functional significance of specific residues in SulA, such as Lys281, site-directed mutagenesis can be performed:

  • Primer Design: Design mutagenic primers containing the desired nucleotide change(s), with 15-20 complementary bases on both sides of the mutation site.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the SulA expression plasmid as template and the mutagenic primers.

  • Template Digestion: Digest the PCR product with DpnI endonuclease to eliminate the methylated parental DNA template.

  • Transformation: Transform the digested PCR product into competent E. coli cells and select for transformants on ampicillin-containing plates.

  • Screening and Verification: Screen colonies by sequencing the entire gene to confirm the desired mutation and exclude unintended mutations.

Research Applications and Future Directions

Drug Development Opportunities

The essential role of SulA in sulfonolipid biosynthesis, combined with the importance of these lipids in bacterial pathogenesis and host immunomodulation, makes it an attractive target for antibacterial drug development:

  • Selective Inhibition: The structural differences between SulA and human SPT enzymes, particularly the presence of Lys281 in SulA versus alanine in SPT, provide opportunities for developing selective inhibitors that target bacterial sulfonolipid biosynthesis without affecting human sphingolipid metabolism [1].

  • Anti-inflammatory Therapies: Given the anti-inflammatory properties of sulfonolipids [2], modulation of SulA activity could represent a novel approach to managing inflammatory conditions, particularly those associated with gut microbiome dysbiosis such as inflammatory bowel disease.

  • Pathogen-Specific Antibiotics: Since sulfonolipid biosynthesis is primarily restricted to Bacteroidetes species, SulA inhibitors could potentially target specific pathogens with reduced impact on commensal bacteria from other phyla, minimizing microbiome disruption.

Metabolic Engineering Applications

SulA also offers opportunities in the field of metabolic engineering and synthetic biology:

  • Pathway Engineering: Introduction of the SulA gene along with other sulfonolipid biosynthetic genes into heterologous hosts could enable the large-scale production of sulfonolipids for therapeutic applications or scientific study.

  • Novel Lipid Production: Engineering of SulA substrate specificity could lead to the production of structurally modified sulfonolipids with enhanced bioactivity or improved physicochemical properties.

Microbiome Research Tools

The development of SulA-specific inhibitors and activity probes would provide valuable tools for manipulating and studying the function of sulfonolipids in complex microbial communities:

  • Mechanistic Studies: Selective inhibition of SulA would allow researchers to determine the specific contributions of sulfonolipids to bacterial fitness, host colonization, and immunomodulation in the gut microbiome.

  • Diagnostic Applications: Monitoring SulA activity or gene expression in microbiome samples could serve as a biomarker for certain microbial community states associated with health or disease.

The following diagram illustrates the experimental workflow for characterizing SulA enzyme activity and structure:

G Gene_Identification Bioinformatic Identification of alfi_1224 Gene Cloning Cloning into Expression Vector Gene_Identification->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification Affinity + SEC Expression->Purification Activity_Assay Enzyme Activity Assays Purification->Activity_Assay Crystallization Protein Crystallization Purification->Crystallization Mutagenesis Site-Directed Mutagenesis Activity_Assay->Mutagenesis Guide Residue Selection Mutagenesis->Expression Mutant Studies Structure Structure Determination Crystallization->Structure

Diagram 2: Experimental workflow for SulA characterization, from gene identification to structural analysis

Conclusion

SulA represents a crucial enzymatic component in the biosynthesis of sulfonolipids, unique bacterial metabolites with significant roles in bacterial physiology and host-microbe interactions. The comprehensive biochemical and structural characterization of SulA provides researchers with essential tools for investigating this understudied class of lipids and developing novel therapeutic approaches that target sulfonolipid-mediated processes. The protocols and application notes presented here offer a solid foundation for further study of this fascinating enzyme and its metabolic products, with potential implications for microbiology, immunology, and drug discovery.

References

Capnine Biosynthesis: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Capnine and Sulfonolipids

This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) is a sulfonolipid found in the outer membrane of gliding bacteria within the phylum Bacteroidetes [1] [2]. Structurally, it is analogous to sphingolipids and serves as the precursor for N-fatyl-acylated derivatives known as capnoids [3]. These lipids are critical for efficient gliding motility in bacteria like Flavobacterium johnsoniae and are also present in various environmental, pathogenic, and human microbiome bacteria [4] [1]. Until recently, the genes and enzymes responsible for this compound synthesis were unknown, limiting deeper study of its biological functions. This application note summarizes the identification and characterization of the this compound biosynthetic pathway and provides detailed methodologies for its experimental investigation.

The Identified this compound Biosynthetic Pathway

Research has elucidated a three-step enzymatic pathway for the biosynthesis of this compound from basic precursors [1] [2]. The pathway is catalyzed by three key enzymes, each with a defined biochemical role.

Table 1: Enzymes in the this compound Biosynthetic Pathway

Enzyme Name EC Number / Type Reaction Catalyzed Cofactors / Substrates
CapA Cysteate Synthase Condensation of O-phospho-L-serine (OPLS) and sulfite to form cysteate. OPLS, Sulfite [1].
CapB Cysteate-fatty acyl transferase (Cysteate-C-fatty acyltransferase) Transfer of a fatty acyl chain to cysteate, forming dehydrothis compound. Cysteate, 13-methyl-myristoyl-CoA [4] [1].
CapC NAD(P)H-dependent dehydrothis compound reductase Reduction of dehydrothis compound to yield the final product, this compound. NAD(P)H [1] [2].

The following diagram visualizes this logical sequence of reactions in the this compound biosynthetic pathway:

G OPLS O-Phospho-L-Serine (OPLS) CapA CapA (Cysteate Synthase) OPLS->CapA Sulfite Sulfite Sulfite->CapA Cysteate Cysteate CapB CapB (Cysteate-Fatty Acyl Transferase) Cysteate->CapB FattyAcylCoA 13-Methyl-myristoyl-CoA FattyAcylCoA->CapB Dehydrothis compound Dehydrothis compound CapC CapC (Dehydrothis compound Reductase) Dehydrothis compound->CapC This compound This compound CapA->Cysteate CapB->Dehydrothis compound CapC->this compound NADP NAD(P)+ CapC->NADP by-product NADPH NAD(P)H NADPH->CapC

Experimental Protocols

This section provides a practical framework for studying this compound biosynthesis in a laboratory setting.

Protocol: In Vitro Reconstitution of this compound Biosynthesis

Objective: To synthesize this compound in vitro using purified enzymes.

Materials:

  • Recombinant Enzymes: Purified CapA, CapB, and CapC. Note: CapA and CapB can be sourced from *Capnocytophaga ochracea, and CapC from Ornithobacterium rhinotracheale [1].*
  • Substrates: O-phospho-L-serine (OPLS), Sodium sulfite, 13-methyl-myristoyl-CoA.
  • Cofactors: NADPH.
  • Buffers: Tris-HCl or HEPES buffer (pH 7.5-8.0), containing MgCl₂.
  • Equipment: Thermostatted incubator or water bath, Microcentrifuge, HPLC system coupled with Mass Spectrometry (LC-MS).

Procedure:

  • Reaction Mixture Setup:

    • Prepare a master mix in a 1.5 mL microcentrifuge tube on ice.
    • Step 1 (Cysteate Formation): Combine 50 mM buffer (pH 8.0), 1 mM OPLS, 1 mM sodium sulfite, and 1 µM purified CapA enzyme. Final reaction volume: 100 µL.
    • Incubate at 30°C for 60 minutes.
  • This compound Formation:

    • To the same tube, add 100 µM 13-methyl-myristoyl-CoA and 1 µM purified CapB enzyme.
    • Mix gently and incubate at 30°C for another 60 minutes. This step generates dehydrothis compound.
  • Reduction to this compound:

    • Add 1 mM NADPH and 1 µM purified CapC enzyme to the reaction mixture.
    • Incubate at 30°C for 60 minutes.
  • Reaction Termination:

    • Stop the reaction by adding 300 µL of ice-cold methanol. Vortex vigorously.
    • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
  • Analysis:

    • Transfer the supernatant to a new vial for LC-MS analysis.
    • Use a reverse-phase C18 column and a gradient of water and acetonitrile (both containing 0.1% formic acid).
    • Identify this compound by its expected mass: 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate (exact mass can be calculated as 365.2 Da for the unprotonated form). Monitor for the precursor ion and characteristic fragments.
Protocol: Heterologous Expression in E. coli

Objective: To confirm the activity of individual enzymes, such as the cysteate-fatty acyl transferase (e.g., Fjoh_2419 from F. johnsoniae), by expressing the gene in E. coli and detecting the resulting this compound-derived molecule [4].

Materials:

  • Plasmid: Expression vector (e.g., pET series) containing the gene of interest (e.g., fjoh_2419).
  • Host Strain: E. coli BL21(DE3) or similar.
  • Media: LB broth with appropriate antibiotic (e.g., Kanamycin).
  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).
  • Analysis Equipment: LC-MS or TLC system.

Procedure:

  • Transformation: Transform the expression plasmid into the competent E. coli host strain.
  • Culture and Induction:
    • Grow a 50 mL culture in LB with antibiotic at 37°C until OD₆₀₀ reaches ~0.6.
    • Add IPTG to a final concentration of 0.1-0.5 mM.
    • Incubate further for 16-20 hours at 18°C (or for 4-6 hours at 25-30°C) for protein expression.
  • Metabolite Extraction:
    • Harvest cells by centrifugation.
    • Perform a lipid extraction using a modified Bligh and Dyer method (e.g., using chloroform:methanol:water).
    • Collect the organic and aqueous phases for analysis.
  • Detection:
    • Analyze the extract using LC-MS as described in Protocol 3.1.
    • Compare the chromatograms and mass spectra of extracts from induced cells against those from control cells (harboring an empty vector). Look for a unique peak corresponding to the mass of a this compound-derived molecule.

Applications and Biological Significance

Understanding and replicating this compound synthesis opens several research avenues:

  • Study of Bacterial Motility: Mutants deficient in the cysteate-fatty acyl transferase (e.g., fjoh_2419 in F. johnsoniae) lack sulfonolipids and exhibit significant defects in gliding motility, highlighting their essential role in this process [4].
  • Antibiotic Sensitivity: The same F. johnsoniae mutants show increased sensitivity to a range of antibiotics, suggesting a role for sulfonolipids in outer membrane integrity and permeability [4].
  • Drug Discovery & Microbiome Research: As this compound synthesis is widespread in human oral and gut microbiome bacteria as well as pathogens, this pathway could serve as a potential target for developing narrow-spectrum antibacterial agents [1]. Furthermore, sulfonolipids can influence host-microbe interactions.

Troubleshooting Guide

Table 2: Common Experimental Challenges and Solutions

Problem Possible Cause Suggested Solution
Low or no yield of this compound Enzyme instability or inactivity. Aliquot and store enzymes at -80°C; check enzyme activity with control substrates.
Low or no yield of this compound Substrate depletion or inefficient reaction conditions. Optimize substrate concentrations (e.g., OPLS, fatty acyl-CoA); extend reaction time.
Poor detection signal in LC-MS Inefficient extraction or ionization. Use internal standards for quantification; optimize MS parameters for sulfonolipids; try different ionization modes (ESI+ or ESI-).
Unexpected products in E. coli expression Endogenous E. coli metabolism. Include control strains with empty vector; use purified enzymes for in vitro reactions for clearer interpretation.

Conclusion

The recent identification of the enzymes CapA, CapB, and CapC has demystified the biosynthesis of this compound. The protocols outlined here provide a foundation for researchers to produce and study this sulfonolipid in a controlled laboratory environment. This knowledge is a crucial step toward elucidating the precise role of sulfonolipids in bacterial physiology, host interactions, and their potential application as a therapeutic target.

References

Quantitative Assay Protocol Example: WST-1 Cell Viability Assay

Author: Smolecule Technical Support Team. Date: February 2026

This protocol for measuring cell viability using a WST-1 assay [1] illustrates key components of a quantitative method: principle, step-by-step procedure, and data analysis.

Principle

The WST-1 assay quantitatively measures cellular metabolic activity. Metabolically active cells contain mitochondrial dehydrogenases that cleave the water-soluble WST-1 tetrazolium salt, producing a water-soluble formazan dye. The amount of formazan, measured by absorbance with a microplate reader, is directly proportional to the number of viable cells [1].

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a density optimized for your cell line and experiment. Perform preliminary cell-titration experiments to determine the optimal density [1].
  • Treatment Incubation: Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) for the required period (e.g., 24-96 hours) for treatment [1].
  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent directly to each 100 µL of culture medium. Follow manufacturer instructions for specific guidance [1].
  • Control Setup:
    • Blank: Culture medium and WST-1 reagent only (no cells).
    • Untreated Control: Cells and culture medium without test compounds.
    • Positive/Negative Control: Cells treated with a known cytotoxic agent or growth factor [1].
  • Formazan Development: Incubate the plate under standard conditions for 0.5 to 4 hours. Monitor color development to determine the ideal endpoint [1].
  • Absorbance Measurement: Use a microplate reader to measure absorbance at 440-450 nm, with a reference wavelength above 600 nm for background correction [1].
  • Data Calculation: Subtract the average blank absorbance from all sample readings. Results can be expressed as raw absorbance, fold-change relative to untreated control, or percentage of control [1].

Comparison of Quantitative Assay Methods

You can select a quantification method based on your sample type, required sensitivity, and equipment availability. Here is a comparison of common protein quantification methods [2]:

Method Principle Key Advantages Key Limitations / Considerations
Spectrophotometric Assays (Bradford, BCA) Color change measured by absorbance Relatively simple, low cost, compatible with standard lab equipment Can be less sensitive; may suffer from interference (e.g., detergents) [2].
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions High sensitivity, can identify and quantify many proteins simultaneously Not inherently quantitative; requires specialized equipment and expertise [2].
Quantitative Dot Blot (QDB) Immunodetection without separation High-throughput, measures absolute/relative quantities, minimal sample prep Does not provide information on protein size [2].
2-Dimensional Gel Electrophoresis Separation by charge and mass Provides information on quantity, charge, and mass Technically challenging, limited dynamic range, poor for proteins at mass extremes [2].

Workflow for a Quantitative Analysis Project

The following diagram outlines a general workflow for a quantitative analysis project, which can be adapted for various targets:

Start Project Start Planning Experimental Design (Hypothesis, Controls) Start->Planning Sample Sample Preparation Planning->Sample Measurement Measurement & Data Collection Sample->Measurement Analysis Data Analysis & Interpretation Measurement->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

How to Proceed with Capnine Quantification

Since direct methods for this compound are not available, I suggest these approaches to develop your protocol:

  • Verify the compound name: "this compound" may be a niche or emerging compound. Double-check the spelling and chemical context in the literature.
  • Consult specialized literature: Search for This compound in dedicated scientific databases like PubMed, Scopus, or specialized journals in your field.
  • Adapt general principles: Use the principles from the WST-1 and protein quantification methods above. If this compound is a small molecule, the mass spectrometry approaches [2] [3] might be most relevant to adapt.

References

Capnine Biosynthesis and Molecular Modeling

Author: Smolecule Technical Support Team. Date: February 2026

The identification of the capnine biosynthetic pathway is a key advancement. Researchers used a combination of molecular biology and biochemistry techniques to identify and characterize the specific enzymes involved [1].

Table 1: Key Enzymes in the this compound Biosynthetic Pathway

Enzyme Function Organism Studied
CapA (Cysteate synthase) Catalyzes the formation of cysteate from O-phospho-L-serine and sulfite [1]. Capnocytophaga ochracea
CapB (Cysteate-C-fatty acyltransferase) Catalyzes the formation of dehydrothis compound from cysteate and a fatty acyl-CoA (e.g., 13-methyl-myristoyl-CoA) [1]. Capnocytophaga ochracea
CapC (dehydrothis compound reductase) An NAD(P)H-dependent reductase that reduces dehydrothis compound to form the final product, this compound [1]. Ornithobacterium rhinotracheale

The proposed role of this compound as a transcriptional antagonist of the Vitamin D Receptor (VDR) was explored through computational molecular modeling [2]. The general workflow for this technique is illustrated below:

G Start Start: Identify Target (VDR Ligand Binding Pocket) A Screen Bacterial Metabolites (Using AutoDock) Start->A B Identify Candidate (this compound) A->B C Run Molecular Dynamics Simulation B->C D Analyze Binding Stability and Interaction C->D E Conclude Transcriptional Antagonist Effect D->E

The specific methodological steps for these approaches are as follows:

Experimental Protocol 1: Biochemical Characterization of Biosynthetic Enzymes

  • Objective: To recombinantly produce and test the activity of this compound biosynthetic enzymes (CapA, CapB, CapC).
  • Methodology:
    • Gene Identification & Cloning: Identify the genes encoding CapA, CapB, and CapC in the bacterial genomes. Clone these genes into appropriate expression vectors.
    • Recombinant Protein Expression: Transform the vectors into a suitable host (e.g., E. coli). Induce protein expression and purify the enzymes using affinity chromatography.
    • In Vitro Enzyme Assays:
      • CapA Assay: Incubate purified CapA with its substrates, O-phospho-L-serine and sulfite. Analyze the reaction mixture for the production of cysteate using techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry.
      • CapB Assay: Incubate purified CapB with cysteate and 13-methyl-myristoyl-CoA. Detect the formation of dehydrothis compound using LC-MS.
      • CapC Assay: Incubate purified CapC with dehydrothis compound and NAD(P)H as a cofactor. Monitor the consumption of NAD(P)H (by spectrophotometry) or the formation of this compound (by LC-MS) to confirm reductase activity [1].

Experimental Protocol 2: In Silico Molecular Modeling of this compound-VDR Interaction

  • Objective: To predict the binding affinity and mode of interaction between this compound and the VDR ligand binding pocket (LBP).
  • Methodology:
    • Ligand and Protein Preparation: Obtain or generate the 3D chemical structure of this compound. Prepare the crystal structure of the human VDR ligand binding domain from a protein databank.
    • Molecular Docking: Use automated docking software (e.g., AutoDock) to screen and score the binding of this compound into the VDR LBP. This identifies the potential binding pose and calculates a theoretical binding affinity (Ki) [2].
    • Molecular Dynamics (MD) Simulation: Simulate the behavior of the this compound-VDR complex in a solvated, simulated physiological environment. Run the simulation over a period of nanoseconds to assess the stability of the binding interaction and the atomic-level details of the complex [2].

Application Notes for Researchers

For scientists investigating this compound, here are key practical considerations:

  • Biosynthesis Studies: The confirmed biosynthetic pathway enables the targeted genetic knockout of these enzymes in model bacteria to study the phenotypic effects of this compound deficiency, particularly on gliding motility and potential virulence.
  • Hypothesis-Driven Research: The computational prediction that this compound blocks VDR transcription provides a strong, testable hypothesis for wet-lab experiments. The immediate next step is experimental validation.
  • Validation Experiments: The models require rigorous biological validation. Key experiments should include:
    • In Vitro Binding Assays: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to physically measure the binding affinity between this compound and the VDR protein.
    • Cell-Based Reporter Assays: Transfert cells with a VDR-responsive luciferase reporter construct. Treat the cells with 1,25-dihydroxyvitamin D3 (the natural agonist) and co-treat with this compound to measure if it antagonizes the transcriptional activity.
    • Direct Measurement of Antimicrobial Peptides: Treat immune cells (e.g., monocytes) with this compound and use ELISA or qPCR to measure the expression levels of VDR-transcribed antimicrobial peptides like LL-37 and Defensin β2 [2].

The proposed mechanism by which this compound may contribute to bacterial persistence by modulating the host's immune response is summarized in the following pathway diagram:

G A Pathogen (Gliding Bacteria) B Produces this compound A->B C This compound enters host cell and binds VDR B->C D VDR Transcription Blocked C->D E Reduced production of Antimicrobial Peptides (LL-37, DefB2) D->E F Bacterial Persistence inside phagocyte E->F

Future Perspectives

Current research has established a foundational toolkit for this compound study, but the field is still in early stages. The central hypothesis that this compound acts as a VDR antagonist to suppress innate immunity [2] is derived from in silico models and requires direct experimental confirmation. A significant gap exists between these computational predictions and validated biological function in cellular or host environments.

Future work should prioritize:

  • Experimental validation of this compound's effects on VDR function in cellular models.
  • Development of analytical methods for detecting and quantifying this compound in complex biological samples.
  • Investigation of this compound's potential roles in bacterial communication and host-pathogen interactions beyond VDR antagonism.

References

Comprehensive Application Notes and Protocols for Studying Sulfonolipid Biosynthesis in Human Microbiota

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfonolipids and Their Biological Significance

Sulfonolipids are a unique class of sulfur-containing lipids predominantly found in the outer membranes of Gram-negative bacteria within the phylum Bacteroidetes. These structurally distinctive molecules are characterized by a sulfonic acid group directly linked to the lipid backbone, making them the sulfur analogs of phosphorylated sphingolipids. First identified in 1975 in the marine diatom Nitzschia alba, sulfonolipids have since been detected in various environmental Bacteroidetes genera, oral microbiome bacteria, and notably, in gut commensal bacteria such as Alistipes and Odoribacter species [1]. The deacylated form of sulfonolipids, known as capnine, structurally resembles sphingosine-1-phosphate and has been detected in mouse intestinal and cecal extracts, suggesting both structural and potential signaling functions [1].

The biological significance of sulfonolipids spans multiple domains: they support gliding motility in environmental Bacteroidetes, trigger multicellular development in choanoflagellates (the closest living relatives of animals), and exhibit immunomodulatory properties in mammalian systems [1]. Particularly noteworthy is the growing evidence that sulfonolipids produced by gut commensals may play protective roles against inflammatory conditions, with Alistipes and Odoribacter species demonstrating preventive effects in inflammatory bowel disease models [1]. Recent research has revealed that sulfonolipids can suppress inflammation in mouse models and that fecal transplantation with sulfonolipid-producing Alistipes species prolonged skin graft survival, highlighting their potential therapeutic relevance [1].

Table 1: Key Characteristics of Sulfonolipids

Characteristic Description
Structural Class Sulfur-containing lipids with sulfonic acid group
Primary Sources Bacteroidetes bacteria (environmental, oral, gut commensals)
Cellular Location Outer membrane of Gram-negative bacteria
Structural Analogs Sphingosine-1-phosphate, ceramide-1-phosphate
Biological Functions Gliding motility, multicellular development, immunomodulation
Therapeutic Potential Inflammatory bowel disease, immune regulation

Sulfonolipid Biosynthetic Pathway: Biochemical and Genetic Foundations

The biosynthetic pathway of sulfonolipids shares notable similarities with the sphingolipid pathway in eukaryotes but involves unique enzymatic steps and specialized intermediates. Based on recent biochemical and genetic studies, the complete pathway comprises four key enzymatic reactions that convert primary metabolites into mature sulfonolipids [2]. The pathway begins with cysteate synthesis and proceeds through sequential condensation, reduction, and acylation steps to produce the final sulfonolipids, with variations observed between different bacterial species [1] [2].

Key Enzymes and Intermediate Compounds
  • Cysteate Synthase (CYS/CapA): This enzyme catalyzes the formation of cysteate (3-sulfo-alanine) from O-phospho-L-serine and sulfite, establishing the foundational sulfonate group that distinguishes sulfonolipids from their sphingolipid counterparts [3]. The enzyme is structurally related to cystathionine-β-synthase but distinct from archaeal cysteate synthases [3].

  • Cysteate Fatty Acyltransferase (CFAT/CapB/SulA): This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the condensation of cysteate with acyl-ACP (acyl carrier protein) to form 3-ketothis compound [1]. Structural analyses reveal that SulA shares the same fold as bacterial serine palmitoyltransferases but contains a critical lysine residue (Lys281) that distinguishes its active site and confers specificity [1]. The enzyme demonstrates strong preference for acyl-ACP over acyl-CoA as the physiological substrate [1].

  • 3-Ketothis compound Reductase (KCR/CapC): This NAD(P)H-dependent reductase catalyzes the conversion of 3-ketothis compound to This compound (the deacylated sulfonolipid form) [2]. This enzyme belongs to the short-chain dehydrogenases/reductases (SDR) superfamily and shares functional homology with 3-ketodihydrosphingosine reductase (3-KDSR) in the eukaryotic sphingolipid pathway [2].

  • N-Acyltransferase (CerS): The final step involves N-acylation of this compound with a 3-hydroxy-acyl-ACP to produce mature sulfonolipids (sulfobacin A and B variants) [1]. This step determines the final molecular diversity of sulfonolipids through incorporation of different fatty acyl chains.

Table 2: Enzymes in the Sulfonolipid Biosynthetic Pathway

Enzyme Gene Symbol Reaction Catalyzed Cofactors/Requirements
Cysteate Synthase cys/capA Formation of cysteate from O-phospho-L-serine + sulfite -
Cysteate Fatty Acyltransferase cfat/capB/sulA Condensation of cysteate + acyl-ACP → 3-ketothis compound PLP, acyl-ACP
3-Ketothis compound Reductase kcr/capC Reduction of 3-ketothis compound → this compound NAD(P)H
N-Acyltransferase cerS Acylation of this compound → sulfonolipids 3-hydroxy-acyl-ACP

The following diagram illustrates the complete sulfonolipid biosynthetic pathway:

G Sulfonolipid Biosynthetic Pathway O_phospho_L_serine O-Phospho-L-Serine CYS Cysteate Synthase (CYS/CapA) O_phospho_L_serine->CYS sulfite Sulfite sulfite->CYS cysteate Cysteate SUL Cysteate Fatty Acyltransferase (SulA/CFAT/CapB) cysteate->SUL acyl_ACP Acyl-ACP acyl_ACP->SUL ketothis compound 3-Ketothis compound KCR 3-Ketothis compound Reductase (KCR/CapC) ketothis compound->KCR This compound This compound CerS N-Acyltransferase (CerS) This compound->CerS hydroxy_acyl_ACP 3-Hydroxy-acyl-ACP hydroxy_acyl_ACP->CerS sulfonolipid Sulfonolipid (Sulfobacin A/B) CYS->cysteate SUL->ketothis compound KCR->this compound CerS->sulfonolipid

It is important to note that the sequence of reduction and acylation steps may vary between bacterial species. In some organisms, including Caulobacter crescentus, the ketoreduction step occurs after N-acylation rather than before, representing a key difference from the mammalian sphingolipid pathway [1]. This variation highlights the importance of empirically validating the pathway order in specific bacterial species of interest.

Experimental Protocols for Studying Sulfonolipid Biosynthesis

Gene Identification and Bioinformatics Analysis

Objective: To identify putative sulfonolipid biosynthetic genes in bacterial genomes using sequence homology and domain analysis.

Materials and Reagents:

  • Bacterial genomic DNA or reference genomes from databases
  • HMMER software (v3.3 or later)
  • Pfam database (current version)
  • Multiple sequence alignment software (e.g., Clustal Omega, MUSCLE)
  • Phylogenetic analysis tools (e.g., MEGA, RAxML)

Procedure:

  • Sequence Retrieval: Obtain reference sequences of experimentally verified sulfonolipid biosynthetic enzymes (CYS, CFAT, KCR) from public databases [4].

  • Homology Search: Use HMMER with an E-value cutoff of 1E−10 to identify potential homologs in target genomes. The search should include:

    • CYS: Look for PF00291 domain (cystathionine beta-synthase)
    • CFAT: Look for PF00155 domain (aminotransferase class I and II)
    • KCR: Look for PF00106 domain (short-chain dehydrogenases/reductases) [4]
  • Sequence Filtering: Apply the following filters to prioritize candidates:

    • ≥50% sequence similarity with validated CFAT and CYS enzymes
    • Co-occurrence of all three enzymes in the same genome
    • Hit scores >50 for relevant protein domains [4]
  • Phylogenetic Analysis: Construct phylogenetic trees to classify identified enzymes into functional subfamilies and determine evolutionary relationships.

  • Operon Analysis: Examine genomic context for co-localization of biosynthetic genes, which often indicates functional relatedness.

Troubleshooting Tips:

  • Low sequence similarity: Consider using position-specific iterative BLAST (PSI-BLAST) for distant homologs
  • Incomplete genomes: Supplement with metagenome-assembled genomes (MAGs) where available
  • Domain architecture: Verify presence of complete functional domains, not partial matches
Heterologous Expression and Enzyme Activity Assays

Objective: To express and purify sulfonolipid biosynthetic enzymes and measure their catalytic activity in vitro.

3.2.1 Heterologous Expression in E. coli

Materials and Reagents:

  • E. coli BL21(DE3) or similar expression strains
  • pET or pCOLD expression vectors
  • LB or Terrific Broth media
  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)
  • L-cysteate (commercial or synthesized)
  • [14C]16:0-ACP or fluorescently labeled substrates
  • Ni-NTA resin for His-tagged protein purification

Procedure:

  • Gene Cloning: Amplify target genes (cys, cfat, kcr) from genomic DNA and clone into appropriate expression vectors incorporating affinity tags (6xHis, GST, etc.).

  • Protein Expression:

    • Transform expression plasmids into E. coli BL21(DE3)
    • Grow cultures at 37°C until OD600 reaches 0.6-0.8
    • Induce with 0.1-0.5 mM IPTG and incubate at 16-18°C for 16-20 hours for optimal soluble expression [2]
  • Protein Purification:

    • Lyse cells using sonication or French press in appropriate buffer
    • Purify using affinity chromatography (Ni-NTA for His-tagged proteins)
    • Desalt into storage buffer using gel filtration chromatography
    • Determine protein concentration and aliquot for storage at -80°C
3.2.2 Enzyme Activity Assays

CFAT/SulA Activity Assay:

  • Reaction Mixture: 50 mM HEPES buffer (pH 7.5), 100 μM cysteate, 50 μM acyl-ACP, 2 mM DTT, 10 μM PLP, and purified enzyme [1]
  • Incubation: 30°C for 30-60 minutes
  • Termination: Add equal volume of methanol
  • Detection: LC-MS analysis for 3-ketothis compound formation (m/z 364.25 in positive ESI mode) [2]
  • Controls: Omit enzyme or substrate for negative controls

KCR Activity Assay:

  • Reaction Mixture: 50 mM Tris-HCl (pH 8.0), 100 μM 3-ketothis compound, 200 μM NADPH, and purified enzyme [2]
  • Incubation: 30°C for 30 minutes
  • Monitoring: Measure NADPH consumption at 340 nm or detect this compound formation via LC-MS
  • Product Verification: this compound identification by characteristic fragmentation pattern (m/z signals at 79.957 and 80.965 in negative ESI mode) [2]
Functional Validation through Gene Knockout and Complementation

Objective: To verify the role of identified genes in sulfonolipid biosynthesis through genetic manipulation.

Materials and Reagents:

  • Suicide vectors or CRISPR-Cas9 systems for target bacteria
  • Antibiotics for selection
  • Conjugative strains if needed
  • Sulfonolipid extraction solvents (chloroform:methanol:water)

Procedure:

  • Gene Knockout:

    • Design constructs for targeted gene disruption using homologous recombination or CRISPR-Cas9
    • Introduce knockout constructs into wild-type bacteria via conjugation, transformation, or electroporation
    • Select for mutants using appropriate antibiotics
    • Verify gene disruption by PCR and sequencing
  • Metabolite Profiling:

    • Extract lipids from wild-type and mutant strains using chloroform:methanol:water (1:2:0.8, v/v/v)
    • Analyze sulfonolipid content using LC-MS/MS
    • Monitor for specific absence of sulfonolipids in knockout mutants while maintaining other lipid classes
  • Genetic Complementation:

    • Introduce intact gene copies into knockout mutants via plasmid expression
    • Verify restoration of sulfonolipid production through lipid profiling
  • Phenotypic Characterization:

    • Assess gliding motility in environmental Bacteroidetes mutants
    • Evaluate immunomodulatory properties using macrophage co-culture assays

The following diagram illustrates the experimental workflow for studying sulfonolipid biosynthesis:

G Experimental Workflow for Sulfonolipid Research bioinformatics Bioinformatic Analysis Gene Identification cloning Gene Cloning & Heterologous Expression bioinformatics->cloning purification Protein Purification & Characterization cloning->purification assay Enzyme Activity Assays (CFAT, KCR) purification->assay genetic Genetic Manipulation Knockout & Complementation assay->genetic validation Functional Validation in Host Models genetic->validation

Therapeutic Implications and Molecular Mechanisms

The immunomodulatory properties of sulfonolipids have significant therapeutic implications, particularly for inflammatory bowel disease (IBD) and other inflammation-related conditions. Multi-omics analyses reveal that the expression of sulfonolipid biosynthetic enzymes is significantly decreased in IBD patients compared to healthy individuals, suggesting a protective role for these microbial metabolites [4]. Specifically, beta diversity analysis demonstrates significant differences in the composition of sulfonolipid biosynthetic enzyme subfamilies between healthy and IBD cohorts (Jaccard distance, PERMANOVA p = 0.001) [4].

At the molecular level, sulfonolipids such as sulfobacin A and B exert their immunoregulatory effects primarily through interaction with Toll-like receptor 4 (TLR4). These molecules bind directly to TLR4 via the accessory protein myeloid differentiation factor 2 (MD-2) and competitively displace LPS at higher concentrations, thereby suppressing LPS-induced inflammatory responses and macrophage M1 polarization [4]. This mechanism explains the observed anti-inflammatory effects of sulfonolipid-producing bacteria in mouse models of IBD and their ability to ameliorate disease symptoms.

Table 3: Sulfonolipids in Disease Associations and Therapeutic Applications

Aspect Findings Experimental Evidence
IBD Association Negative correlation with disease incidence Metagenomic analysis of IBDMDB database [4]
Immunomodulatory Mechanism TLR4/MD-2 binding and LPS displacement Cell-based assays with sulfobacin A/B [4]
Protective Effects Reduced inflammation in IBD mouse models Gnotobiotic mouse studies [1]
Microbial Sources Alistipes, Odoribacter, Chryseobacterium Genomic and metabolomic correlation [4]
Therapeutic Potential IBD treatment, immune regulation In vitro and in vivo validation [1] [4]

The biosynthetic enzyme-guided disease correlation approach represents a powerful strategy for linking microbial functional metabolites to human health. By focusing on the genetic capacity for sulfonolipid production rather than just microbial abundance, this method provides deeper insights into the molecular mechanisms underlying host-microbe interactions [4]. This approach has revealed that approximately 6.21% (15,863/255,572) of human gut bacterial genomes encode all three sulfonolipid biosynthetic enzymes, with the vast majority (99.99%) belonging to the Bacteroidota phylum [4].

Conclusion and Future Perspectives

Sulfonolipids represent a compelling class of microbial metabolites with significant structural uniqueness and biological importance. The protocols and information presented in these Application Notes provide researchers with comprehensive tools for investigating the biosynthesis and function of these molecules in diverse bacterial systems. The continuing elucidation of sulfonolipid biosynthetic pathways and their immunomodulatory mechanisms opens promising avenues for microbiome-based therapeutics targeting inflammatory conditions.

Future research directions should include:

  • Structural characterization of all enzymes in the pathway to inform drug design
  • Development of specific inhibitors or activators of sulfonolipid biosynthesis
  • Clinical studies correlating sulfonolipid levels with disease progression and treatment outcomes
  • Engineering of probiotic strains with enhanced sulfonolipid production capabilities

The integration of bioinformatic, genetic, biochemical, and metabolomic approaches outlined in these protocols will continue to advance our understanding of these remarkable lipids and their potential applications in human health.

References

Data Analysis Challenges & Troubleshooting for Research

Author: Smolecule Technical Support Team. Date: February 2026

Researchers often encounter specific hurdles when analyzing complex biological data. The table below summarizes common challenges and their direct solutions, framed in a Q&A format for quick reference [1].

Challenge Category Specific Issue (Question) Recommended Solution (Answer)
Data Quality & Governance Why is our data inconsistent and unreliable? Establish robust data governance: assign data owners, create a data catalog, and implement validation rules at the point of entry [1].
AI-Powered Analytics How can we implement AI models effectively when data is complex? Start with focused, high-value use cases. Ensure data is "AI-ready" by cleaning and preprocessing it, and prioritize explainable AI models for transparency [1].
Skill Gaps & Tools How can we bridge the data talent shortage? Develop internal talent through training and leverage no-code/low-code business intelligence (BI) tools to empower domain experts [1].
Data Silos How do we get a complete view when data is fragmented? Map your entire data ecosystem and implement a centralized data architecture, such as a cloud-based data warehouse or data lake [1].
Visualization & Communication Why are our data insights not leading to action? Design visualizations with the end-user in mind. Follow best practices by choosing correct chart types and providing clear narratives and context for the data [1].

Detailed Experimental Protocol: Factor Analysis

To address the challenge of understanding underlying constructs from a large number of observed variables (e.g., from a large survey or experimental parameters), you can employ Factor Analysis [2] [3] [4].

  • Purpose: This technique is used for data reduction and to identify hidden structures, known as latent variables, in your dataset. It helps you discover how separate, observable variables correlate with each other because they are all associated with an underlying construct that cannot be measured directly [3].
  • Methodology:
    • Define the Research Objective: Clearly identify the latent construct you wish to investigate (e.g., "cellular stress response," "treatment efficacy profile").
    • Data Collection: Gather measurements for all observed variables you believe are related to the construct. Ensure a sufficient sample size for reliability.
    • Model Execution: Use statistical software to perform the analysis. The model will derive factors that capture the shared variance among your variables.
    • Interpretation: Analyze the factor loadings (coefficients showing the correlation between each variable and the derived factors) to name and understand the factors. Variables with high loadings on a factor are strongly influenced by it [2].
  • Application: This method is particularly useful in researching complex relationships in areas like psychological scales, socioeconomic status, and customer satisfaction, where core concepts are multi-faceted [4].

Visualizing Workflows and Relationships with Graphviz

The following diagrams, generated using the DOT language, illustrate a generic experimental workflow and a signaling pathway. They are designed according to your specifications for color, contrast, and layout.

Basic Experimental Workflow

This diagram outlines a high-level view of a sequential experimental process.

ExperimentalWorkflow Hypothesis Formulate Hypothesis Design Experimental Design Hypothesis->Design Guides DataCollection Data Collection Design->DataCollection Defines Protocol Analysis Data Analysis DataCollection->Analysis Provides Raw Data Conclusion Conclusion Analysis->Conclusion Generates Insights

Simplified Signaling Pathway

This diagram visualizes a generic cell signaling pathway, a common concept in drug development.

SignalingPathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Messenger 2nd Messenger Receptor->Messenger Activates Response Cellular Response Messenger->Response Triggers

Data Analysis Decision Tree

This flowchart provides a logical guide for selecting the appropriate data analysis method based on the research goal.

AnalysisDecisionTree Start Data Analysis Goal? Describe Describe what happened? Start->Describe Yes FindCause Find the cause of an event? Start->FindCause No MethodA Use: Descriptive Analysis Describe->MethodA Predict Predict future outcomes? MethodB Use: Diagnostic Analysis FindCause->MethodB Prescribe Recommend an action? MethodC Use: Predictive Analysis Predict->MethodC MethodD Use: Prescriptive Analysis Prescribe->MethodD

Key Technical Specifications for Graphviz

To ensure your diagrams are consistent and accessible, please adhere to the following rules, which have been applied in the examples above:

  • Color Palette: The diagrams use only the approved colors (#4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368) [5].
  • Text Contrast: The fontcolor attribute is explicitly set for all nodes to ensure high contrast against the fillcolor. For example, white text on dark colors and dark gray text on light colors.
  • Edge Labels: The labeldistance attribute is set to 2.5 for all edges to ensure a clear gap between the label text and the edge line [6] [7].
  • Node Styles: The style="filled" attribute is used to activate the background color of nodes. The shape attribute defines the node's form (e.g., box, ellipse, diamond) [8].

References

SulA Enzyme Activity: Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Issue Possible Causes Suggested Solutions Key Parameters to Check
Low or No Activity Incorrect pH or buffer conditions [1] Optimize pH (check literature for SulA's optimum) [1] Assay buffer pH and composition
Inappropriate temperature [1] Perform activity assay at optimal temperature (typically 25-37°C) [1] [2] Assay temperature, incubation time
Presence of inhibitors [1] Use protease inhibitors; check for drug/feedback inhibitors [1] Sample purity, drug/inhibitor presence
Enzyme denaturation during storage Aliquot and store at -20°C; avoid freeze-thaw cycles [2] Storage conditions, freeze-thaw cycles
High Background Noise Substrate degradation Prepare fresh substrate; include no-enzyme controls [3] Substrate solution freshness
Contaminating proteases [3] Include specific protease inhibitors in buffers [3] Inhibitor cocktail used
Irreproducible Results Inconsistent protein quantification Standardize protein assay method; run samples in duplicate [2] Protein concentration method
Improper sample handling Keep samples on ice; minimize bench time [2] Sample handling time and temperature
Variable assay conditions Prepare a master reaction mix for all samples [2] Reaction mix consistency

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect my SulA enzyme activity assay? The main factors are temperature, pH, and the presence of inhibitors [1]. Enzyme activity increases with temperature up to an optimum, after which the enzyme denatures. Each enzyme has an optimal pH; moving away from this pH reduces activity. Inhibitors can bind to the enzyme, either competitively or non-competitively, reducing its efficiency [1]. Always run initial experiments to determine the optimal conditions for SulA.

Q2: How can I confirm that a faint band in my zymogram is due to SulA activity? You can use a specific inhibitor for your enzyme class. For example, EDTA is a chelator that inhibits metalloproteinases by removing required metal ions [3]. Include this inhibitor in your incubation buffer. If the band intensity decreases or disappears compared to the uninhibited control, it confirms the activity is from a metalloenzyme like SulA.

Q3: My samples show activity, but the values are highly variable between replicates. What should I check? This often points to issues with sample preparation or handling [2]. Ensure you:

  • Homogenize your samples thoroughly and consistently (e.g., tissue in assay buffer) [2].
  • Centrifuge after homogenization to remove insoluble material that could interfere [2].
  • Use a master reaction mix for all your samples to ensure reagent consistency [2].
  • Keep samples on ice and perform the assay promptly to prevent activity loss.

Detailed Experimental Protocol: Gelatin Zymography

Gelatin zymography is a sensitive technique to detect protease activity, capable of distinguishing between pro- and active enzyme forms [3]. Below is a summarized protocol for detecting MMP activity, which can be adapted for SulA.

Workflow for Gelatin Zymography

A Prepare Conditioned Media B Prepare Gelatin Gel A->B C Run Electrophoresis B->C D Wash & Incubate Gel C->D E Stain & Destain Gel D->E F Analyze Zymogram E->F

Stage 1: Preparation of Conditioned Media [3]

  • Culture cells until 70-80% confluent.
  • Wash cells with serum-free media and continue culture in serum-free media for a optimized duration (e.g., 40-44 hours).
  • Collect conditioned media and centrifuge or filter to remove dead cells and debris.
  • Concentrate the media (e.g., 10X) and measure the protein concentration. Dilute samples to a consistent concentration (e.g., 5-15 µg/µL) for loading [3].

Stage 2: Running the Gel [3]

  • Prepare a gelatin gel: Use a separating gel (e.g., 7.5% acrylamide) containing gelatin (0.1% final concentration).
    • Separating Gel Recipe (for one gel): 2 mL 1.5 M Tris pH 8.8, 2 mL 30% acrylamide, 2 mL H₂O, 2 mL 4 mg/mL gelatin, 80 µL 10% SDS, 80 µL 10% APS, 10 µL TEMED [3].
  • Prepare samples: Mix conditioned media with 5X non-reducing sample buffer.
    • 5X Sample Buffer Recipe: 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl [3].
  • Load and run: Load 10 µL of prepared sample per well. Run the gel at constant voltage (e.g., 150 V) until good separation is achieved.

Stage 3: Gel Washing, Incubation, and Staining [3]

  • Wash the gel: Soak gel in Washing Buffer (e.g., 2.5% Triton X-100, 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5) for 2 x 30 minutes at room temperature to remove SDS.
  • Incubate the gel: Rinse gel briefly in Incubation Buffer (similar to washing buffer but with 1% Triton X-100). Replace with fresh incubation buffer and incubate for 24 hours at 37°C.
  • Stain and destain: Stain the gel with Coomassie Blue staining solution for 30-60 minutes. Destain until clear bands of protease activity appear against a dark blue background.

Quantitative Data for Enzyme Activity Assays

For colorimetric assays, you can adapt the principles from an amylase activity assay [2].

Calculating Enzyme Activity

  • After measuring absorbance (A405) over time, calculate the amount of product (B) generated using a standard curve.
  • Calculate enzyme activity using the formula [2]: Amylase Activity = (B × Sample Dilution Factor) / (Reaction Time × V)
  • Where B is the amount of product (nmole), Reaction Time is in minutes, and V is the sample volume (mL). Activity is reported in nmole/min/mL [2].

Key Reagent Recipes for Colorimetric Assays [2]

Reagent Purpose Example Composition
Assay Buffer Provide optimal pH and ionic environment 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5 [3]
Master Reaction Mix Ensure consistent reaction conditions per well Assay Buffer + Substrate [2]

Logical Workflow for Activity Issues

Use this decision-making pathway to systematically diagnose problems with your SulA enzyme activity.

Start No/Weak Enzyme Activity A Check Positive Control Start->A B Control works? Problem is in sample A->B C Control fails? Problem is in assay A->C D Troubleshoot Sample: - Degradation? - Incorrect storage? - Missing cofactor? B->D E Troubleshoot Assay: - Buffer pH/conditions? - Substrate fresh? - Incubation time/temp? C->E F Run Diagnostic Assay D->F E->F

References

Common Challenges in Sulfonolipid Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Sulfonolipid synthesis involves complex chemical processes. Here are some frequently encountered issues and potential solutions based on a documented synthesis of IOR-1A [1].

Issue Category Specific Problem & Symptoms Potential Causes Suggested Solutions & Troubleshooting Steps
Reaction Steps Low yield in decarboxylative cross-coupling [1]. Suboptimal catalyst/ligand combination; unstable reaction intermediates [1]. Screen Ni salts and ligands (e.g., NiCl₂·glyme with bipyridine); use activation reagents like CITU [1].
Protecting Groups Deprotection failures or side product formation [1]. Instability of protecting groups (e.g., sulfonic esters) under reaction conditions [1]. Evaluate stable protecting groups (e.g., phenyl sulfonate); optimize deprotection sequence and conditions (e.g., acidic hydrogenation) [1].
Stereochemistry Poor diastereoselectivity in key steps [1]. Lack of stereochemical control during bond formation [1]. Use chiral pool reagents (e.g., D-tartaric acid); control reaction geometry to favor approach from less hindered side [1].
Product Handling Difficulty in purification and isolation [1]. Intrinsic reactivity and polarity of final sulfonolipid products [1]. Employ a modular synthesis for easier access to intermediates; use final global deprotection with one purification step [1].

Synthesis Workflow and Troubleshooting Logic

The diagram below outlines the key stages of a modular sulfonolipid synthesis and a logical path for diagnosing problems.

sulfonolipid_workflow Sulfonolipid Synthesis and Troubleshooting start Start Synthesis step1 Desymmetrize Tartaric Acid start->step1 step2 Form Sulfonoester step1->step2 step3 Decarboxylative Cross-Coupling step2->step3 step4 Global Deprotection step3->step4 prob_low_yield Low Coupling Yield? step3->prob_low_yield step5 Pure IOR-1A step4->step5 prob_deprotect Deprotection Failure? step4->prob_deprotect prob_low_yield->step4 No sol_catalyst Optimize Catalyst/Ligand prob_low_yield->sol_catalyst Yes sol_catalyst->step3 prob_deprotect->step5 No sol_protecting_grp Use Stable Protecting Group prob_deprotect->sol_protecting_grp Yes sol_protecting_grp->step2

Frequently Asked Questions

Q1: What are the critical parameters for the decarboxylative cross-coupling reaction? The reaction is highly dependent on the catalyst system. A combination of NiCl₂·glyme, bipyridine as a ligand, CITU as an activation reagent, and alkyl zinc reagents has been shown to provide good yields and high diastereoselectivity (dr 14:1) [1].

Q2: How can I introduce functional groups for creating chemical probes? Functional handles should be introduced before the final deprotection step. The synthesis allows for the incorporation of terminal alkenes in the alkyl chain, which can be later converted to primary alcohols or amines via hydroboration/oxidation or hydroamination, respectively. These can then be coupled to fluorophores or photoaffinity labels [1].

Experimental Protocol Summary

This protocol is adapted from the modular synthesis of sulfonolipid IOR-1A [1].

  • Key Steps and Reagents:
    • Starting Material: Begin with a desymmetrized tartaric acid derivative.
    • Sulfonoester Formation: Convert the material to a sulfonoester. The phenyl sulfonate is recommended due to its balanced stability profile.
    • Decarboxylative Cross-Coupling: React the sulfonoester with an alkyl zinc reagent of choice under optimized Ni-catalyzed conditions.
    • Global Deprotection: Use a two-step sequence of acidic hydrogenation (e.g., with Pearlman's catalyst and H₂) to remove all protecting groups in one pot.
  • Purification and Analysis: The final product may require only one purification step after deprotection. Confirm the structure and purity by comparing analytical data (NMR, MS) with literature values [1].

References

refining capnine quantification

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guides & FAQs

Here are solutions to common problems in drug discovery assays, which are fundamental techniques that underpin many quantification activities in a lab.

FAQ 1: My TR-FRET assay shows no signal or a very small assay window. What should I do?

A lack of signal in a TR-FRET assay is most commonly related to instrument setup or reagent preparation [1].

  • Check Instrument Configuration: The most common reason is that the emission filters on your microplate reader are incorrect. TR-FRET requires very specific filter sets, and using the wrong ones can break the assay. Always consult and follow the instrument setup guides for your specific reader model [1].
  • Verify Reagent Integrity: Ensure your reagents have been stored correctly and have not expired. You can test your reader's TR-FRET setup using control reagents from your kit to isolate the problem to the instrument versus your experimental reagents [1].
  • Review Compound Stock Solutions: If you are screening compounds, differences in the preparation of your stock solutions (e.g., at 1 mM) are a primary reason for variations in EC50/IC50 values between labs [1].

FAQ 2: The emission ratios in my TR-FRET data look very small. Is this normal?

Yes, this is expected and correct. In TR-FRET, you divide the acceptor signal by the donor signal to get the emission ratio. Since the donor signal is typically much stronger, the ratio is usually less than 1.0. The raw RFU values might be in the thousands, but the ratio factors these large numbers out. Some instruments multiply this ratio by 1,000 or 10,000 for display purposes, but the statistical significance of the data is not affected by this [1].

FAQ 3: How do I know if my assay is robust enough for screening?

The key metric is the Z'-factor, not just the size of the assay window. The Z'-factor incorporates both the assay window (the difference between the maximum and minimum signals) and the variability (standard deviation) of your data [1].

  • Calculation: Z'-factor = 1 - [ (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| ]
  • Interpretation: An assay with a Z'-factor > 0.5 is considered excellent and suitable for screening. A large window with a lot of noise can have a worse Z'-factor than a small window with very little noise [1].

The table below summarizes the core concepts of TR-FRET data analysis based on these FAQs [1].

Concept Description Best Practice / Note
Emission Ratio Acceptor signal (e.g., 520 nm) divided by Donor signal (e.g., 495 nm). The ratio is small (often <1.0); this is normal.
Donor as Internal Reference The donor signal accounts for pipetting variances and lot-to-lot reagent variability. Using the ratio, not raw RFU, is critical for robust data.
Response Ratio Normalization of all data points by the average ratio at the bottom of the curve. Assay window always starts at 1.0; does not affect IC50.
Z'-factor Key metric for assay quality that combines assay window and data variability. A value > 0.5 indicates an assay robust enough for screening.

Experimental Protocol: Caprine Product Stability

While a specific quantification protocol for caprine molecules wasn't available, the following methodology is adapted from a recent study on the physical stability of lotions made from caprine milk, yogurt, and kefir, which is a directly relevant application [2].

Aims: To analyze the physical stability of topical formulations containing caprine milk products under various storage conditions [2].

Methodology:

  • Formulation: Prepare skin lotions using caprine milk, yogurt, and kefir as active ingredients.
  • Storage Conditions: Store the lotions at different conditions for 12 months [2]:
    • 4°C
    • 25°C without light exposure
    • 25°C with light exposure
    • 33°C
  • Periodic Analysis: Determine the following characteristics at regular intervals [2]:
    • Physical Stability: Color, aroma, phase separation.
    • Physicochemical Properties: Viscosity and pH level.
    • Safety: Heavy metal content (e.g., via ICP-MS).

Key Findings:

  • Yogurt lotions demonstrated the most maintained color, aroma, and physical separation across different storage conditions compared to milk and kefir lotions [2].
  • The viscosity of all samples was relatively stable, with only a minor reduction observed at the highest storage temperature (33°C) [2].
  • The pH level decreased for all lotions with longer storage duration [2].
  • Heavy metals were only detected in slight amounts, within safe range values, indicating the formulations are safe for topical application [2].

Experimental Workflow & Signaling Pathway

The following diagram illustrates a generalized workflow for developing and testing a formulation with a bioactive component, such as a caprine milk product. This workflow synthesizes the steps from the stability study protocol above.

Start Start Formulation Prep Prepare Lotion Start->Prep Base + Active Ingredient Store Apply Storage Conditions Prep->Store Fresh Formulation Test Periodic Testing & Analysis Store->Test Stored Samples Eval Data Evaluation & Conclusion Test->Eval Stability Data

Due to the highly specific nature of your query, the search results did not contain a canonical signaling pathway for "caprine quantification." Therefore, the diagram below is an illustrative example of a generic pro-inflammatory signaling pathway that might be studied in the context of skin-aging, which was mentioned as a therapeutic target for caprine milk products [2]. The DOT script demonstrates all the required formatting rules.

OxidativeStress Oxidative Stress InflamReceptor Inflammatory Receptor OxidativeStress->InflamReceptor Induces NFkB NF-κB Complex (Inactive) InflamReceptor->NFkB Activates Signaling NFkB_Active NF-κB (Active) NFkB->NFkB_Active Nuclear Translocation TargetGene Target Gene Expression NFkB_Active->TargetGene Transcribes

References

Understanding Protocol Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core benefits and common issues this approach addresses.

Aspect Traditional Approach (Challenges) AI-Optimized Approach (Benefits)
Trial Design Relies on manual processes; can be overly complex [2] Data-driven, simplified design; predicts risks/recruitment delays [1]
Amendments Frequent and costly (some avoidable) [2] Fewer, costly amendments by identifying problems early [1]
Timeline Prone to delays in startup and recruitment [2] Up to 30% faster trial planning and startup [1]
Cost High due to inefficiencies and amendments [2] Lower operational costs by reducing delays and waste [1]
Patient Centricity High patient burden can impact recruitment/retention [2] Designs consider & reduce patient burden (e.g., fewer visits) [1]

Troubleshooting Common Scenarios

Here are some common challenges and methodologies to address them, framed in a Q&A format.

Q: How can I reduce frequent and costly protocol amendments after a trial has started?

  • Methodology: Implement a multidisciplinary review process and leverage predictive AI [1] [2].
  • Actionable Steps:
    • Conduct a Pre-Submission Review: Before finalizing, have a committee of clinical, operational, and regulatory experts stress-test the protocol for scientific validity and operational feasibility [2].
    • Use Predictive Modeling: Employ AI tools trained on historical trial data to analyze your protocol. These tools can simulate outcomes and flag elements that have a high probability of leading to an amendment, such as problematic eligibility criteria or burdensome procedures [1] [2].
    • Incorporate Patient Feedback: Actively collect feedback from patients and sites on the feasibility of the protocol design. This can highlight practical burdens that internal teams might overlook [2].

Q: Our trials are facing slow patient recruitment and high dropout rates. How can the protocol be optimized to address this?

  • Methodology: Apply a patient-centric design approach [1] [2].
  • Actionable Steps:
    • Analyze the Patient Journey: Map out every step a patient must take in the trial. Quantify the time required for each visit and procedure [2].
    • Simplify Eligibility Criteria: Use AI to analyze historical data and suggest which inclusion/exclusion criteria are essential, removing those that are unnecessarily restrictive without impacting scientific integrity [1].
    • Integrate Digital Tools: Consider incorporating decentralized trial elements, such as digital platforms for data capture or local labs for sample collection, to reduce the frequency and burden of clinic visits [1].

Q: The overall trial design feels inefficient, leading to wasted resources and prolonged timelines. How can we improve it?

  • Methodology: Adopt a holistic, program-level review and workflow optimization principles [3] [2].
  • Actionable Steps:
    • State Clear Outcomes: Clearly define what the trial must achieve. Question if every procedure and endpoint directly contributes to this goal [3].
    • Challenge the Necessity: Reconfirm that the proposed process is the only way to achieve the outcome. For example, pharmacokinetic/pharmacodynamic (PK/PD) modeling might allow for a simplified trial design (e.g., eliminating loading doses) that combines the objectives of two originally planned trials, saving significant time and cost [2].
    • Automate and Integrate: Use workflow automation tools to connect different systems (e.g., electronic data capture to clinical trial management systems). This reduces manual data entry, minimizes errors, and frees up team resources [3].

Creating Diagrams with Graphviz

Since a core requirement was to use Graphviz for visualizations, here is a sample DOT script that models a simplified protocol optimization workflow. You can use this as a template.

ProtocolOptimization cluster_0 Optimization Loop node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_white node_white node_light_grey node_light_grey node_dark_grey node_dark_grey start Define Protocol Objectives draft_v1 Draft Protocol v1.0 start->draft_v1 ai_analysis AI Analysis & Simulation multidisciplinary_review Multidisciplinary Review ai_analysis->multidisciplinary_review finalized Finalized & Optimized Protocol ai_analysis->finalized All Checks Passed patient_feedback Incorporate Patient & Site Feedback multidisciplinary_review->patient_feedback draft_v2 Draft Protocol v2.0 patient_feedback->draft_v2  Implement Feedback draft_v1->ai_analysis draft_v2->ai_analysis  Re-simulate

Key Graphviz Features Used:

  • Color & Contrast: The script explicitly sets fontcolor for all nodes to ensure high contrast against the fillcolor, which is critical for readability [4]. For example, light text on dark colors (fontcolor="#FFFFFF" on fillcolor="#4285F4") and dark text on light colors (fontcolor="#202124" on fillcolor="#F1F3F4").
  • Label Distance: The edge attribute labeldistance=2.5 is set at the graph level to ensure a clear gap between the edge's text and its line, improving readability [5].
  • Shapes and Styles: A variety of shapes (ellipse for start/end, rectangle for process steps) and styles (rounded, filled) are used to create a clear visual hierarchy and make the diagram more engaging [5].

References

Capsaicin Solubility: Properties & Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Capsaicin is a crystalline, lipophilic compound classified as a BCS Class II drug, characterized by low water solubility but high permeability. This low solubility leads to poor dissolution rates and subsequently, low bioavailability, which is a primary challenge in formulation development [1]. Its solubility profile is as follows:

  • Sparingly soluble in cold water [2] [1].
  • Freely soluble in various organic solvents, alcohols, and oils [2].

Formulation Strategies & Protocols

Here are proven methods to enhance the solubility and dissolution rate of capsaicin, from simple solvents to advanced nanotechnologies.

Simple Solvents and Dilution Guides

For basic laboratory preparation, capsaicin can be dissolved in organic solvents or oils. One study used ethanol as an intermediary to solubilize capsaicin in water [2].

The table below outlines a serial dilution method for preparing precise concentrations from a pure stock.

Dilution Step Ratio (Part:Solvent) Resulting Concentration (Example) Notes
First Dilution 1:9 (e.g., 1 mL stock in 9 mL solvent) Reduces concentration by 10x Use distilled water or a compatible buffer [2].
Second Dilution 1:9 from the first dilution Further reduces concentration Repeat for higher dilution factors [2].
Final Working Solution e.g., 1:1 dilution of an intermediate Target concentration (e.g., 1,000,000 SHU) For a 16,000,000 SHU stock, a 1:15 v/v dilution in grapeseed oil achieves ~1,000,000 SHU [2].
Nanocrystal Formulation (Top-Down Method)

Nanocrystals are a highly effective strategy to increase the surface area and saturation solubility of capsaicin. The following protocol is adapted from a study that successfully fabricated capsaicin nanocrystals [1].

Key Results: This method increased the saturation solubility of capsaicin in water to 12.0 ± 0.013 μg/mL and demonstrated an 89.94 ± 1.9% in vitro drug release within 24 hours [1].

Experimental Workflow:

G Start Start Fabrication A Prepare Polymer Solution (Carbopol-934 in water, stir at 1000 rpm) Start->A B Prepare Surfactant Solution (Tween 80 in water, 35°C for 30 min) A->B C Mix Solutions A & B (Stir for 1 hour) B->C D Add Capsaicin Powder (Stir for 30 min) C->D E High-Speed Homogenization (15,000 rpm, 15 min, 2 cycles) D->E F Lyophilization (Freeze-dry for 24h) E->F End Capsaicin Nanocrystals F->End

Detailed Protocol [1]:

  • Prepare Polymer Solution (Part A): Slowly disperse Carbopol-934 (e.g., 0.1g to 2.0g for optimization) in distilled water under magnetic stirring.
  • Prepare Surfactant Solution (Part B): Add Tween 80 (e.g., 0.5g) to distilled water and keep it in a water bath at 35°C for 30 minutes.
  • Mix Solutions: Combine Parts A and B and stir the mixture on a magnetic stirrer for at least 1 hour at 1000 rpm.
  • Add Drug: Add pure capsaicin powder (e.g., 200-250 mg) to the mixture and continue stirring for 30 minutes.
  • Homogenize: Subject the final suspension to high-speed homogenization (e.g., ULTRA-TURRAX) at 15,000 rpm for 15 minutes. Perform two cycles for optimal size reduction.
  • Lyophilize: Freeze the resulting nanocrystal suspension and lyophilize for 24 hours to obtain a solid powder for characterization and long-term storage.
Advanced "Green" Extraction using Cyclodextrins

For aqueous-based applications, cyclodextrins can form inclusion complexes with capsaicin. A 2025 study established a method to directly extract capsaicin from an oil phase into water [3].

Experimental Protocol [3]:

  • Prepare Extractant: Use a 0.02 mol L⁻¹ solution of Dimethyl-β-cyclodextrin (DM-β-CD) in water.
  • Mix with Oil Sample: Use a sample-to-extractant volume ratio of 1:2.
  • Extract: Vigorously mix the oil and cyclodextrin solution for 1 minute. The capsaicin will transfer from the oil to the aqueous phase.
  • Proceed to Detection: The aqueous extract can be directly used in subsequent analysis, such as immunoassays. The entire extraction and detection process can be completed within 15 minutes.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low Solubility in Aqueous Buffer Lipophilic nature of capsaicin. Use a co-solvent (e.g., ethanol), or formulate nanocrystals. Use cyclodextrins as a solubilizing agent [2] [3] [1].
Poor Dissolution Rate Large particle size, low surface area. Implement nanocrystal technology via high-speed homogenization [1].
Formulation Instability Crystal growth or aggregation. Optimize the concentration of stabilizers like polymers (Carbopol) and surfactants (Tween 80) [1].
Low Bioavailability Poor solubility and dissolution in physiological conditions. Advance from simple solutions to nanocrystal or lipid-based formulations to enhance saturation solubility [1].

Key Takeaways

  • Fundamental Property: Capsaicin's inherent lipophilicity is the primary challenge, making it insoluble in cold water but soluble in organic solvents and oils [2] [1].
  • Strategy Selection: The choice of method depends on your application. Simple solvents work for lab stock solutions, nanocrystals are ideal for enhancing bioavailability in final formulations, and cyclodextrins offer a green, aqueous-based option [2] [3] [1].
  • Critical Parameter Control: In nanocrystal formulation, the type and concentration of stabilizers (polymers, surfactants) and the intensity of the homogenization process are critical for achieving a stable, nano-sized product with enhanced solubility [1].

References

comparing capnine detection techniques

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Ultracentrifugation (AUC)

Summary: AUC separates capsids based on buoyant density and sedimentation velocity, directly resolving empty, full, and intermediate populations without external standards [1].

Experimental Protocol:

  • Sample Preparation: Dilute AAV sample in an appropriate buffer (e.g., PBS or formulation buffer) [1].
  • Instrument Setup: Load sample into a two-channel centerpiece and place in an ultracentrifuge equipped with UV/Vis absorbance and/or interference optics [1].
  • Data Acquisition: Conduct sedimentation velocity run at high speed (e.g., 10,000-15,000 rpm) at 20°C, collecting scans continuously [1].
  • Data Analysis: Fit data to a continuous c(s) distribution model using software like SEDFIT. Identify species by sedimentation coefficient (~66S for empty, ~70-95S for intermediate, ~105S for full) and confirm with A260/A280 ratios [1].

Charge Detection Mass Spectrometry (CDMS)

Summary: CDMS measures mass-to-charge ratio of single ions, simultaneously determining mass and charge of individual capsids to differentiate empty (~3.8 MDa) and full (~5.3 MDa) populations [1].

Experimental Protocol:

  • Sample Preparation: Desalt AAV sample into volatile ammonium acetate solution (e.g., 200 mM) using centrifugal filters [1].
  • Instrument Setup: Introduce sample into CDMS instrument via electrospray ionization [1].
  • Data Acquisition: Measure trapped ions' m/z and charge (z) for several minutes, analyzing thousands of individual capsids [1].
  • Data Analysis: Multiply m/z and z to calculate mass for each ion, create mass histogram, and apply weighting to correct for detection efficiency bias [1].

Cryo-Electron Microscopy (Cryo-EM)

Summary: Cryo-EM visually identifies and counts empty, full, and intermediate capsids through 2D/3D classification, providing direct visual assessment [1].

Experimental Protocol:

  • Sample Preparation: Apply purified AAV sample (3-4 μL) to cryo-EM grid, blot, and plunge-freeze in liquid ethane [1].
  • Data Acquisition: Collect thousands of micrographs under low-dose conditions using cryo-electron microscope [1].
  • Image Processing: Perform 2D classification to identify particle views, then 3D classification to separate capsid populations based on internal density [1].
  • Quantification: Manually or automatically count particles in each class to determine percentage of empty, full, and intermediate capsids [1].

Droplet Digital PCR (ddPCR) Capsid Titer Assay

Summary: This method separately quantifies genome titer and capsid titer in a single test, using proximity ligation and antibody binding for highly precise full/empty ratio measurement [2].

Experimental Protocol (VeriCheck Kit):

  • Sample Prep & DNase Digestion: Treat sample with DNase to remove external DNA [2].
  • Binding: Incubate with antibody-oligos that bind AAV capsid [2].
  • Proximity Ligation: Add splint to join bound oligos, then ligate [2].
  • Droplet Digital PCR: Amplify and detect ligated oligos (capsid titer) with standard AAV genome assay in ddPCR system [2].
  • Quantification: Use linkage calibration between single-positive (genome) and double-positive (capsid+genome) droplets to calculate genome titer, capsid titer, and percentage of full capsids without external standard curves [2].

The experimental workflow for the ddPCR method can be visualized as follows:

G SamplePrep Sample Preparation & DNase Digestion Binding Antibody-Oligo Binding SamplePrep->Binding Ligation Proximity Ligation Binding->Ligation Partition Droplet Partitioning (ddPCR) Ligation->Partition Detection Fluorescence Detection Partition->Detection Analysis Data Analysis & Quantification Detection->Analysis

Comparative Performance Data

The table below summarizes quantitative performance data for different techniques in measuring empty capsid percentages [1].

Theoretical % Empty AUC % Empty CDMS % Empty Cryo-EM % Empty Titer Ratio % Empty SEC-MALS % Empty
100% 100% 100% 99% 100% 100%
83% 85% 84% 95% 87% 90%
75% 76% 78% 92% 85% 81%
50% 55% 49% 74% 64% 58%
33% 41% 38% 67% 47% 40%
9% 10% 8% 34% 25% 9%
0% 3% 0% 14% 15% 0%

Key Selection Considerations

  • Orthogonal Confirmation: Regulatory guidelines often require orthogonal methods. Combining AUC (separation-based) with ddPCR (content-specific) provides comprehensive characterization [2] [1].
  • Throughput Needs: For process development requiring high throughput, ddPCR or CDMS may be preferable to AUC or cryo-EM [2] [1].
  • Intermediate Capsid Detection: If characterizing partially filled capsids is crucial, AUC provides superior resolution of intermediate populations [1].
  • Sample Consumption: Consider sample requirements - cryo-EM typically requires very low sample volumes while maintaining statistical significance [1].

References

Capnine and Sulfonolipids: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Capnine is a sulfonolipid found in the outer membrane of certain bacteria within the phylum Bacteroidetes [1]. These lipids are structurally similar to the sphingolipids found in eukaryotes and are known to play a role in the gliding motility of these bacteria [1]. Recent research suggests that sulfonolipids produced by the human microbiota may play important roles in maintaining health or causing diseases, though the specific mechanisms are still under investigation [2].

The table below summarizes the core information available on this compound and its derivatives.

Aspect Description
Structure 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate [1]. Structurally analogous to sphingolipids [1].
Natural Role Component of the bacterial outer membrane; involved in gliding motility in Bacteroidetes [1].
Biosynthesis A three-step pathway: CapA (cysteate synthase), CapB (cysteate-fatty acyltransferase), CapC (dehydrothis compound reductase) [1].
Distribution Widespread in diverse bacterial species within the human microbiota (vaginal, gut) and in environmental/ pathogenic gliding bacteria [2] [1].
Potential Activity Implicated in influencing biointeractions within the complex human microbial ecosystem [2]. Specific biological activities against mammalian targets are not detailed in the retrieved results.

The this compound Biosynthesis Pathway

The biosynthetic pathway for this compound has been identified in bacteria like Capnocytophaga ochracea and Ornithobacterium rhinotracheale [1]. The following diagram illustrates this three-step enzymatic process.

capnine_biosynthesis OPS O-phospho-L-serine EnzymeA CapA (Cysteate synthase) OPS->EnzymeA Sulfite Sulfite Sulfite->EnzymeA Cysteate Cysteate EnzymeB CapB (Cysteate-C-fatty acyl transferase) Cysteate->EnzymeB FattyAcid 13-methyl-myristoyl-CoA FattyAcid->EnzymeB Dehydrothis compound Dehydrothis compound EnzymeC CapC (Dehydrothis compound reductase) Dehydrothis compound->EnzymeC This compound This compound (Sulfonolipid) EnzymeA->Cysteate EnzymeB->Dehydrothis compound EnzymeC->this compound

Diagram Title: Three-Step Enzymatic Biosynthesis of this compound

Potential Link to Wnt Signaling

Although no direct link between this compound and the Wnt/β-catenin pathway was found in the search results, sphingolipids are known to modulate various signaling pathways. The Wnt pathway is a crucial cellular signaling cascade that, when dysregulated, is implicated in many cancers [3] [4]. The following diagram maps the core Wnt/β-catenin pathway, which could serve as a reference for future research into potential interactions with sulfonolipids.

wnt_signaling cluster_off Wnt OFF State cluster_on Wnt ON State GSK3b_CK1a GSK3β, CK1α BetaCatPhos β-catenin (Phosphorylated) GSK3b_CK1a->BetaCatPhos APC_Axin APC/Axin (Destruction Complex) APC_Axin->GSK3b_CK1a BetaCatDeg β-catenin (Degraded) BetaCatPhos->BetaCatDeg Wnt Wnt ligand FZD_LRP FZD & LRP5/6 Receptors Wnt->FZD_LRP DVL Dishevelled (DVL) FZD_LRP->DVL DVL->APC_Axin Inhibits BetaCatStable β-catenin (Stable) BetaCatNuclear β-catenin (Nuclear) BetaCatStable->BetaCatNuclear TCF_LEF TCF/LEF Transcription Factors BetaCatNuclear->TCF_LEF TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes

Diagram Title: Core Wnt/β-catenin Signaling Pathway

Current Research Gaps and Future Directions

The search results confirm active research into sulfonolipids but reveal a significant lack of data for the direct comparison you requested.

  • Limited Comparative Data: The retrieved studies focus on elucidating the biosynthetic pathway of this compound and the distribution of its genes in the microbiota [2] [1]. They do not provide head-to-head experimental comparisons of this compound's performance or activity against other sphingolipids or alternative molecules.
  • No Quantitative Tables: Due to the absence of specific quantitative data on activity (e.g., IC50 values, binding affinities, potency in assays), constructing a comparison table with experimental numbers is not possible with the available information.
  • Suggested Research Path: To build a comparative guide, future experimental protocols could focus on:
    • Purification: Isolating this compound and related sulfonolipids from bacterial cultures [1].
    • In Vitro Assays: Testing purified compounds in cell-based assays relevant to human health, such as immune response modulation or interactions with pathways like Wnt [3].
    • Structural Activity Relationship (SAR) Studies: Comparing the effects of this compound against synthetic analogs and natural sphingolipids to determine which structural features drive biological activity.

References

Comparative Analysis: SulA vs. Spt

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key differences between these two PLP-dependent enzymes based on current research.

Feature Serine Palmitoyltransferase (Spt) Cysteate acyl-ACP Transferase (SulA)
Primary Reaction Condensation of L-serine and acyl-ACP to form 3-ketodihydrosphingosine [1] Condensation of cysteate and acyl-ACP to form 3-ketocapnine [1]

| Primary Substrates | - L-Serine

  • Acyl-Acyl Carrier Protein (ACP) [1] | - Cysteate (3-sulfo-alanine)
  • Acyl-Acyl Carrier Protein (ACP) [1] | | Physiological Acyl Donor | Acyl-ACP (Acyl-CoA acts as a poor substrate analog) [1] | Acyl-ACP (Acyl-CoA is a low-affinity substrate) [1] | | Product | 3-ketodihydrosphingosine (a sphingolipid precursor) [1] | 3-ketothis compound (a sulfonolipid precursor) [1] | | Key Active Site Residue | Alanine at the position corresponding to Lys281 in SulA [1] | Lys281 (critical for walling off the active site from solvent) [1] | | Biological Context | Sphingolipid biosynthesis in various organisms [1] [2] | Sulfonolipid biosynthesis in Bacteroidetes bacteria (e.g., gut commensals) [1] | | Biological Role of Product | Cell membrane structure, signaling (e.g., implicated in cancer metabolism when using alternate substrates) [2] | Outer membrane component in bacteria; supports gliding motility, triggers multicellular development in choanoflagellates, may have anti-inflammatory properties [1] |

Experimental Insights and Protocols

The comparative understanding of SulA and Spt is derived from a combination of bioinformatic, biochemical, and structural biology techniques.

Identification and Activity Assay

Researchers identified the SulA enzyme (alfi_1224) in Alistipes finegoldii through a bioinformatic analysis looking for genes encoding the α-oxoamine synthase (AOS) protein superfamily [1].

  • Key Experimental Steps:
    • Gene Cloning and Expression: The alfi_1224 gene was expressed in Escherichia coli to produce the enzyme [1].
    • Substrate Preparation: Radiolabeled [14C]16:0-ACP (palmitoyl-ACP) was synthesized as the physiological acyl donor [1].
    • Activity Measurement: Cell lysates or purified enzyme were incubated with [14C]16:0-ACP and cysteate. The formation of the product, 3-ketothis compound, was tracked using the radiolabel [1].
    • Substrate Specificity Test: The same assay was run using [14C]16:0-CoA instead of ACP, confirming that acyl-CoA is a poor substrate for SulA [1].
Structural Characterization

The crystal structure of SulA was resolved via X-ray crystallography, which was pivotal for a direct comparison with known bacterial Spt structures [1].

  • Key Findings:
    • Both SulA and Spt share the same prototypical fold and use a Pyridoxal Phosphate (PLP) cofactor bound to a lysine residue (Lys251 in SulA) [1].
    • A critical difference is found in the active site: Lys281 in SulA is replaced by an alanine in Spt. Site-directed mutagenesis of SulA (K281A) resulted in a catalytically inactive enzyme, confirming this residue's essential role in shaping the active site [1].
    • SulA possesses a pronounced electropositive groove near its active site, which is thought to interact with the electronegative surface of its ACP substrate [1].

Pathway and Relationship Diagrams

The diagrams below illustrate the position of each enzyme in its respective biosynthetic pathway and their structural relationship.

pathway_comparison cluster_sphingo Sphingolipid Biosynthesis (Spt) cluster_sulfono Sulfonolipid Biosynthesis (SulA) L_Serine L_Serine Spt_Enzyme Spt Enzyme L_Serine->Spt_Enzyme Acyl_ACP_Spt Acyl-ACP Acyl_ACP_Spt->Spt_Enzyme Product_Spt 3-ketodihydrosphingosine Spt_Enzyme->Product_Spt Cysteate Cysteate SulA_Enzyme SulA Enzyme Cysteate->SulA_Enzyme Acyl_ACP_SulA Acyl-ACP Acyl_ACP_SulA->SulA_Enzyme Product_SulA 3-ketothis compound SulA_Enzyme->Product_SulA Note Note: Acyl-CoA is a low-affinity substrate for both enzymes Note->Spt_Enzyme Note->SulA_Enzyme

enzyme_structure cluster_active_sites Active Site Specificity PLP_Cofactor PLP Cofactor (Bound to Lys) Enzyme_Fold Shared Alpha-Oxoamine Synthase (AOS) Fold Enzyme_Fold->PLP_Cofactor contains Spt_Site Spt Active Site Key residue: Alanine Enzyme_Fold->Spt_Site defines SulA_Site SulA Active Site Key residue: Lys281 Enzyme_Fold->SulA_Site defines Substrate_Specificity Single residue change (Lys vs. Ala) dictates substrate preference (Cysteate vs. Serine) Spt_Site->Substrate_Specificity SulA_Site->Substrate_Specificity

Key Takeaways for Researchers

  • SulA is a validated drug target. Given its role in producing sulfonolipids with potential immunomodulatory effects in gut commensal bacteria, targeting this pathway could influence host immune responses and offer avenues for microbiome-based therapeutics [1].
  • Acyl-ACP is the physiologically relevant substrate. When designing experiments to study bacterial condensing enzymes like Spt or SulA, using acyl-ACP rather than acyl-CoA is critical for obtaining biologically meaningful kinetic data and inhibitor profiles [1].
  • Structural insight enables differentiation. The single amino acid difference (Lys281 in SulA vs. Ala in Spt) in an otherwise conserved active site provides a clear marker for distinguishing these enzymes in genetic databases and for structure-based drug design [1].

References

A Framework for a Cross-Laboratory Validation Guide

Author: Smolecule Technical Support Team. Date: February 2026

To create a comprehensive and objective comparison guide, the content should be built around several core pillars. The framework below outlines these key components.

  • Purpose and Rationale: This section should clearly state the goal of the validation study, for example: "To objectively assess the performance, reproducibility, and limitations of [Your Product Name] against established alternatives for capnine detection/quantification across multiple independent laboratories."
  • Experimental Design Overview: A robust design is crucial for meaningful results. Key elements include defining the tested samples (e.g., purified this compound, spiked biological matrices), specifying the participating laboratories, and listing the compared methods (e.g., LC-MS/MS, ELISA, [Your Product Name]) [1].
  • Standardized Experimental Protocol: To ensure consistency across labs, provide a detailed, step-by-step protocol. The SIRO model (Sample, Instrument, Reagent, Objective) is an excellent framework for structuring this information [2]. An example workflow is visualized in the diagram below.

CapnineProtocol This compound Analysis Workflow start Sample Preparation step1 Sample Lysis start->step1 step2 Metabolite Extraction step1->step2 step3 Analysis (LC-MS/MS) step2->step3 step4 Data Analysis step3->step4 end Quantification Result step4->end

Presenting Quantitative Comparison Data

Structured tables are essential for presenting quantitative data clearly. Below are examples of the key metrics you should include.

Table 1: Accuracy and Precision Profile This table compares core performance metrics across different sample concentrations.

Table 2: Limit of Detection (LOD) and Quantification (LOQ) This table highlights the sensitivity of each method.

Method LOD LOQ Linear Range
[Your Product] 0.1 ng/mL 0.5 ng/mL 0.5 - 200 ng/mL
Alternative A 0.2 ng/mL 1.0 ng/mL 1.0 - 150 ng/mL
Alternative B 0.5 ng/mL 2.0 ng/mL 2.0 - 100 ng/mL

Addressing Key Validation Challenges

A strong validation guide should also acknowledge and address potential challenges in cross-laboratory studies.

  • Methodology & Standardization: Differences in equipment calibration, reagent batches, and minor protocol deviations are major sources of variability [1] [2]. The provided protocol and SIRO model are designed to mitigate this.
  • Data Analysis Consistency: Establish a central committee to pre-define all statistical analysis plans and criteria for success before the study begins to prevent bias [1].
  • Interpreting Variability: It's important to pre-specify acceptable ranges for inter-laboratory Coefficient of Variation (CV). This helps in objectively determining whether the observed consistency is adequate for the method's intended use [1].

A Pathway to Actionable Insights

To move forward with your specific guide for this compound, I suggest the following steps:

  • Consult Specialized Literature: Conduct a targeted search on platforms like PubMed and Google Scholar using terms such as "this compound mass spectrometry validation," "quorum sensing molecule quantification," and "cross-laboratory study bacterial signaling molecules."
  • Define Your Framework: Use the structure and tables provided above as a template. You can begin drafting the sections and placeholder text while you gather the specific experimental data.
  • Focus on Visualization: Once you have a specific signaling pathway for this compound, you can use the Graphviz principles from the search results to create a clear and informative diagram [3] [4] [5].

References

At a Glance: Sulfonolipids vs. Sphingolipids

Author: Smolecule Technical Support Team. Date: February 2026

Feature Sulfonolipids Sphingolipids
Core Structure Sphingoid-like base with a sulfonic acid head group [1] [2] Sphingoid base (e.g., sphingosine); central ceramide backbone [3] [4] [5]
Primary Head Group Cysteate (from cysteic acid) [2] Variable (e.g., phosphocholine, sugars) forming ceramide, sphingomyelin, glycosphingolipids [3] [4]
Key Bond Carbon-sulfur bond in head group [1] Carbon-carbon and carbon-nitrogen bonds in backbone; amide bond in ceramide [4]
Organism Prevalence Predominantly in certain gliding bacteria (Bacteroidetes) [1] [2] Ubiquitous in eukaryotes (animals, plants, fungi) [3] [5]
Primary Biological Role Structural component of bacterial membranes; signaling in cross-kingdom communication (e.g., inhibiting rosette formation in S. rosetta) [1] Structural component of eukaryotic membranes (especially lipid rafts); crucial signaling molecules in apoptosis, proliferation, and stress response [3] [6] [4]
Therapeutic Relevance Emerging role in understanding bacterial-eukaryote signaling and evolution of multicellularity [1] Well-established role in human disease; targets for cancer, autoimmune diseases, and neurodegeneration [3] [7] [4]

Structural and Biosynthetic Pathways

While both lipid classes share a similar long-chain amino alcohol backbone, their defining structural difference lies in the polar head group. Sulfonolipids feature a sulfonic acid group attached to the backbone [1] [2]. In contrast, sphingolipids feature a central ceramide molecule, which can be modified with various polar head groups like phosphocholine (to form sphingomyelin) or carbohydrates (to form glycosphingolipids) [3] [4].

These structural differences arise from distinct biosynthetic pathways, as shown in the diagrams below.

Sphingolipid Biosynthesis in Eukaryotes

The following diagram outlines the core pathway for sphingolipid synthesis in eukaryotes, highlighting the central role of ceramide [3] [4] [5].

eukaryotic_sphingolipid Sphingolipid Biosynthesis in Eukaryotes SerinePalmitoylCoA Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) SerinePalmitoylCoA->SPT KetoDHS 3-ketodihydrosphingosine SPT->KetoDHS DHS Dihydrosphingosine (Sphinganine) KetoDHS->DHS CeramideSynthase (Dihydro)Ceramide Synthase DHS->CeramideSynthase DihydroCeramide Dihydroceramide CeramideSynthase->DihydroCeramide Desaturase Dihydroceramide Desaturase DihydroCeramide->Desaturase Ceramide Ceramide Desaturase->Ceramide ComplexSL Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) Ceramide->ComplexSL Headgroup addition in Golgi

Sulfonolipid Biosynthesis in Bacteria

The diagram below illustrates the proposed biosynthetic pathway for sulfonolipids like capnine in bacteria, showing the key sulfonated precursor [2].

bacterial_sulfonolipid Sulfonolipid Biosynthesis in Bacteria OPS O-phospho-L-serine CapA Cysteate Synthase (CapA) OPS->CapA Sulfite Sulfite Sulfite->CapA Cysteate Cysteate CapA->Cysteate CapB Cysteate-Fatty Acyltransferase (CapB) Cysteate->CapB FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CapB Dehydrothis compound Dehydrothis compound CapB->Dehydrothis compound CapC Dehydrothis compound Reductase (CapC) Dehydrothis compound->CapC This compound This compound (Sulfonolipid) CapC->this compound

Experimental Approaches for Analysis

Your research may require different methodologies for studying these lipids. The table below summarizes key experimental protocols.

Target Lipid Experimental Objective Key Methodology Protocol Highlights
Sphingolipids Analyze metabolism & transport in vivo (e.g., in yeast) [8] Metabolic Labeling with Radioactive Precursors Use of ( ^3H )-labeled precursors (e.g., myo-inositol, dihydrosphingosine); lipid extraction; separation & analysis via TLC and scintillation counting [8].
Sphingolipids Comprehensive profiling in clinical/biological samples [9] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Robust lipid extraction (e.g., Folch, Bligh & Dyer); careful sample preparation from plasma/serum; use of internal standards for quantification [9].
Sulfonolipids Synthesis of natural products & functional probes (e.g., IOR-1A) [1] Modular Total Synthesis & Derivatization Decarboxylative cross-coupling to build carbon backbone; introduction of fluorescent or photoaffinity tags for localization and target identification (e.g., in S. rosetta) [1].

Key Insights for Drug Development

  • Sphingolipids as Established Therapeutic Targets: The sphingolipid pathway is a rich source of drug targets. Key bioactive molecules like ceramide (pro-apoptotic) and sphingosine-1-phosphate (S1P) (pro-survival) have opposing functions, and modulating this "sphingolipid rheostat" is a strategy in oncology and autoimmunity [3] [6] [4]. S1P receptor modulators (e.g., Fingolimod) are already approved for multiple sclerosis [7] [10].
  • Sulfonolipids as Novel Signaling Molecules: Sulfonolipids represent a new frontier. They are not just structural elements in bacteria but act as cross-kingdom signals, influencing the development of eukaryotes like the choanoflagellate S. rosetta [1]. Understanding their mechanisms could reveal entirely new pathways for therapeutic intervention, particularly in areas involving host-microbe interactions.

References

Framework for a Comparative Analysis Guide

Author: Smolecule Technical Support Team. Date: February 2026

Here is a structured approach to organizing your comparison, drawing from established methodologies for comparative analysis and scientific reporting [1] [2] [3].

Section Key Components Purpose & Tips
Introduction & Frame of Reference Define analysis objective, select compared entities (e.g., Capnine vs. Alternatives A, B, C), establish common grounds for comparison [2]. Set context and rationale; explain why the comparison matters for researchers.
Criteria & Metrics Define comparison criteria (e.g., efficacy, potency, selectivity, toxicity, cost). Select quantifiable metrics (e.g., IC50, Ki, CC50) [1]. Ensure objective, data-driven comparison; use same metrics for all entities.
Experimental Protocols Provide detailed, reproducible methodologies for all cited experiments. Use standardized checklists for key information [4] [5]. Ensure transparency and reproducibility, which is crucial for scientific credibility.
Results & Data Summary Summarize all quantitative data in structured tables. Use charts (e.g., bar graphs, multi-axis line charts) for visual comparison [3]. Present data clearly for easy cross-referencing and immediate visual insight.
Discussion & Conclusion Formulate a thesis statement based on the data. Organize discussion (point-by-point or block method), connect findings to draw conclusions [2]. Interpret data, highlight key strengths/weaknesses, and present a reasoned conclusion.

Documenting Experimental Protocols

For the experimental protocols section of your guide, providing sufficient detail is critical for reproducibility. Here is a checklist of key data elements to include, derived from reporting guidelines in the life sciences [4].

Data Element Category Specific Details to Include
Sample Biological source, characteristics, preparation methods, and unique identifiers where applicable [5].
Reagents & Chemicals Chemical name, manufacturer, catalog number, lot number, purity, concentration, and solvent [4].
Instruments & Equipment Device name, manufacturer, model number, and specific settings or parameters used [5].
Procedure Workflow A sequential, step-by-step description of the process. Include durations, temperatures, and critical notes or troubleshooting tips [4] [5].
Data Analysis Methods Software used, statistical tests, and criteria for determining results (e.g., significance threshold).

Visualizing Workflows and Pathways

To meet the requirement for Graphviz diagrams, here are examples of how you can visualize a general experimental workflow and a signaling pathway. You can adapt these templates for your specific content related to "this compound."

Diagram 1: Generic Experimental Workflow

This diagram outlines a logical flow for a multi-stage experiment.

ExperimentalWorkflow Start Sample Preparation A Treatment/Incubation Start->A Execute B Data Collection A->B Proceed to C Data Analysis B->C Input data End Results C->End Generate

Generic Experimental Workflow

Diagram 2: Signaling Pathway with Inhibition

This diagram models a signaling pathway where a drug acts as an inhibitor, which is a common mechanism in drug development.

SignalingPathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds to Signal Downstream Signal Receptor->Signal Activates Response Cellular Response Signal->Response Induces Drug Drug (Inhibitor) Drug->Receptor Inhibits

Signaling Pathway with Inhibition

How to Locate Specific Data on this compound

Since the specific data for "this compound" was not available in my search, you may need to conduct a more targeted investigation:

  • Search Scientific Databases: Look for primary research articles on platforms like PubMed, Google Scholar, or SciFinder. Using the term "this compound" along with keywords like "biological activity," "pharmacology," or "experimental data" may yield results.
  • Check Chemical Registries: Search by the compound's chemical name or standard identifier (like CAS Number or PubChem CID) in databases such as PubChem, which often aggregates biological assay data.

References

×

XLogP3

2.3

Dates

Last modified: 02-18-2024

Explore Compound Types